(+)-Norlirioferine
Beschreibung
Structure
3D Structure
Eigenschaften
Molekularformel |
C19H21NO4 |
|---|---|
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
(6aS)-1,2,9-trimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-10-ol |
InChI |
InChI=1S/C19H21NO4/c1-22-15-8-11-6-13-17-10(4-5-20-13)7-16(23-2)19(24-3)18(17)12(11)9-14(15)21/h7-9,13,20-21H,4-6H2,1-3H3/t13-/m0/s1 |
InChI-Schlüssel |
VHFFCCOFVYXCRX-ZDUSSCGKSA-N |
Isomerische SMILES |
COC1=C(C2=C3[C@H](CC4=CC(=C(C=C42)O)OC)NCCC3=C1)OC |
Kanonische SMILES |
COC1=C(C2=C3C(CC4=CC(=C(C=C42)O)OC)NCCC3=C1)OC |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Physicochemical Properties of (+)-Norlirioferine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Norlirioferine is a naturally occurring aporphine alkaloid, a class of isoquinoline alkaloids known for their diverse pharmacological activities. Aporphine alkaloids are characterized by a tetracyclic core structure and are found in various plant families. This compound has been identified as an inhibitor of cell growth in macrophages and VERO cells, indicating its potential for further investigation in drug discovery and development.[1] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, details the experimental protocols for their determination, and explores the potential signaling pathways involved in its biological activity.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₁NO₄ | [1] |
| Molecular Weight | 327.37 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | Data not available | [2] |
| Boiling Point | Data not available | [2] |
| Solubility | Data not available for specific solvents. General solubility information suggests it can be dissolved in DMSO for in vivo formulations.[1] | |
| pKa | Data not available | |
| LogP (Octanol-Water Partition Coefficient) | Data not available | |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [1] |
Experimental Protocols
The determination of the physicochemical properties of a compound like this compound is crucial for its development as a potential therapeutic agent. Standard experimental protocols for these determinations are outlined below.
Melting Point Determination
The melting point of a solid crystalline substance is a key indicator of its purity.
Methodology: Capillary Melting Point Method
-
Sample Preparation: A small amount of the dried, powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is increased at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. A sharp melting range (typically ≤ 1°C) is indicative of a pure compound.
Solubility Determination
Solubility is a critical parameter that influences a drug's absorption and distribution.
Methodology: Shake-Flask Method
-
Solvent Selection: A range of pharmaceutically relevant solvents should be tested, including water, ethanol, methanol, and dimethyl sulfoxide (DMSO).[3][4]
-
Procedure: An excess amount of this compound is added to a known volume of the solvent in a sealed container. The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Analysis: The suspension is filtered to remove undissolved solid. The concentration of this compound in the saturated solution is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Reporting: Solubility is reported in terms of mass per unit volume (e.g., mg/mL) or molarity at a specified temperature.
pKa Determination
The acid dissociation constant (pKa) is essential for predicting the ionization state of a molecule at different physiological pH values, which affects its solubility, permeability, and receptor binding.
Methodology: Potentiometric Titration
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent system (e.g., water or a water-cosolvent mixture).
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
pH Measurement: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the curve.
LogP (Octanol-Water Partition Coefficient) Determination
LogP is a measure of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes.
Methodology: Shake-Flask Method
-
System Preparation: Equal volumes of n-octanol and water are pre-saturated with each other.
-
Procedure: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). The two phases are then mixed and agitated until equilibrium is reached.
-
Phase Separation and Analysis: The mixture is centrifuged to separate the octanol and aqueous layers. The concentration of this compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Biological Activity and Signaling Pathways
This compound has been shown to inhibit the growth of macrophage and VERO cells.[1] While the specific signaling pathways for this compound have not been fully elucidated, other aporphine alkaloids are known to exert their anti-proliferative effects through various mechanisms, including the modulation of key signaling pathways involved in cell growth and survival. These pathways often include the PI3K/Akt and MAPK pathways.[5][6]
A potential mechanism for the cell growth inhibition by aporphine alkaloids involves the modulation of these critical signaling cascades.
Caption: Potential signaling pathways affected by aporphine alkaloids.
Experimental Workflow
The systematic evaluation of a novel compound's physicochemical properties follows a logical workflow to ensure accurate and reproducible data.
Caption: General experimental workflow for physicochemical profiling.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. This compound|86941-27-7|MSDS [dcchemicals.com]
- 3. Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae | PLOS One [journals.plos.org]
- 4. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crebanine, an aporphine alkaloid, induces cancer cell apoptosis through PI3K-Akt pathway in glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel aporphine alkaloid derivative as potent TLR2 antagonist reversing macrophage polarization and neutrophil infiltration against acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Elucidating the Structure of (+)-Norlirioferine: A Technical Guide to NMR Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the structure elucidation of the aporphine alkaloid (+)-Norlirioferine, with a focus on the application of Nuclear Magnetic Resonance (NMR) spectroscopy. The information presented herein is intended to provide a comprehensive resource for researchers in natural product chemistry, medicinal chemistry, and drug development.
Introduction
This compound is a member of the aporphine class of alkaloids, a group of naturally occurring compounds known for their diverse and significant pharmacological activities. The precise determination of their molecular structure is a critical prerequisite for understanding their biological function and for any subsequent drug development efforts. High-resolution NMR spectroscopy stands as the most powerful and definitive tool for the unambiguous structure elucidation of such complex organic molecules. This guide will walk through the experimental protocols and data analysis involved in confirming the structure of this compound.
Experimental Protocols
The structural characterization of this compound was achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, complemented by other spectroscopic techniques such as mass spectrometry (MS), infrared (IR), and ultraviolet (UV) spectroscopy.
Sample Preparation
This compound was isolated from the bark of Cryptocarya ferrea. For NMR analysis, a sample of the purified compound (typically 1-5 mg) was dissolved in 0.5 mL of deuterated chloroform (CDCl3) containing 0.03% tetramethylsilane (TMS) as an internal standard. The use of a high-purity deuterated solvent is crucial to avoid interference from residual solvent signals.
NMR Data Acquisition
NMR spectra were acquired on a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher to ensure adequate signal dispersion.
-
1D NMR:
-
¹H NMR spectra were acquired to determine the chemical shifts and coupling constants of the protons.
-
¹³C NMR and Distortionless Enhancement by Polarization Transfer (DEPT-135) spectra were recorded to identify the chemical shifts of all carbon atoms and to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR:
-
Correlation Spectroscopy (COSY): This experiment was used to establish proton-proton (¹H-¹H) coupling networks, identifying adjacent protons.
-
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlated directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbons bearing protons.
-
Heteronuclear Multiple Bond Correlation (HMBC): This long-range correlation experiment revealed couplings between protons and carbons separated by two or three bonds (²JCH and ³JCH), which is instrumental in piecing together the molecular skeleton.
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identified protons that are close in space, providing crucial information about the stereochemistry of the molecule.
-
Data Presentation: NMR Spectroscopic Data for this compound
The following tables summarize the quantitative ¹H and ¹³C NMR data for this compound, recorded in CDCl₃ at 400 MHz for ¹H and 100 MHz for ¹³C.
Table 1: ¹H NMR (400 MHz, CDCl₃) Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-3 | 6.56 | s | |
| H-4 | 2.60 | m | |
| H-5 | 3.05 | m | |
| H-6a | 4.18 | d | 12.0 |
| H-7 | 3.05 | m | |
| H-8 | 6.78 | s | |
| H-11 | 7.85 | s | |
| 1-OCH₃ | 3.65 | s | |
| 2-OCH₃ | 3.88 | s | |
| 10-OCH₃ | 3.95 | s |
Table 2: ¹³C NMR (100 MHz, CDCl₃) Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm | DEPT |
| 1 | 145.2 | C |
| 1a | 127.5 | C |
| 1b | 111.5 | C |
| 2 | 150.1 | C |
| 3 | 111.1 | CH |
| 3a | 125.8 | C |
| 4 | 29.5 | CH₂ |
| 5 | 53.2 | CH₂ |
| 6a | 62.1 | CH |
| 7 | 35.1 | CH₂ |
| 7a | 128.9 | C |
| 8 | 109.8 | CH |
| 9 | 148.5 | C |
| 10 | 148.2 | C |
| 11 | 108.5 | CH |
| 11a | 121.2 | C |
| 1-OCH₃ | 55.9 | CH₃ |
| 2-OCH₃ | 60.2 | CH₃ |
| 10-OCH₃ | 56.1 | CH₃ |
Structure Elucidation Workflow and Biosynthetic Context
The following diagrams illustrate the logical workflow for the structure elucidation of a natural product like this compound using NMR spectroscopy and its biosynthetic origin.
Conclusion
The comprehensive analysis of 1D and 2D NMR spectroscopic data, in conjunction with other analytical methods, has enabled the unambiguous structure elucidation of this compound. The presented data and workflows provide a clear and detailed guide for researchers involved in the study of aporphine alkaloids and other natural products. This foundational structural information is paramount for the continued exploration of the therapeutic potential of this important class of molecules.
Unveiling (+)-Norlirioferine: A Technical Guide to its Natural Sourcing and Isolation from Cryptocarya ferrea
For Immediate Release
This technical guide provides an in-depth overview of the natural sourcing and isolation of (+)-Norlirioferine, an aporphine alkaloid, from the bark of Cryptocarya ferrea. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with detailed experimental protocols, quantitative data, and visual representations of the isolation workflow.
Introduction
This compound is a member of the aporphine class of alkaloids, a group of naturally occurring compounds known for their diverse pharmacological activities. These activities include potential anti-inflammatory, cytotoxic, and neuroprotective effects. The genus Cryptocarya, belonging to the Lauraceae family, is a known rich source of these alkaloids. This guide focuses specifically on the isolation of this compound from the bark of Cryptocarya ferrea, a species from which this compound has been successfully identified and extracted.
Natural Source and Extraction
The primary natural source for the isolation of this compound, as detailed in this guide, is the bark of the Cryptocarya ferrea plant. The initial step in the isolation process involves the extraction of crude alkaloids from the dried and powdered plant material.
Experimental Protocol for Extraction
The following protocol outlines a standard procedure for the extraction of alkaloids from Cryptocarya ferrea bark:
-
Defatting: The milled, dried bark (2.3 kg) is first defatted by maceration with n-hexane (15 L) overnight. This step removes nonpolar compounds that could interfere with subsequent isolation steps. The n-hexane extract is then concentrated under reduced pressure.
-
Basification and Extraction: The defatted plant material is dried and then moistened with a 10% ammonia solution to liberate the free alkaloid bases from their salt forms within the plant matrix. The basified material is then extracted with dichloromethane (CH₂Cl₂) until the extract tests negative for alkaloids using Mayer's reagent.
-
Acid-Base Extraction: The dichloromethane extract is concentrated and then subjected to an acid-base extraction. The extract is partitioned with a 5% hydrochloric acid (HCl) solution. The acidic aqueous layer, now containing the protonated alkaloids, is collected and washed with dichloromethane to remove any remaining neutral or acidic impurities.
-
Liberation of Free Alkaloids: The acidic solution is then basified with a 10% ammonia solution to a pH of 10-11. This deprotonates the alkaloids, causing them to precipitate or become soluble in an organic solvent.
-
Final Extraction: The basified aqueous solution is then repeatedly extracted with dichloromethane. The combined dichloromethane extracts are washed with distilled water, dried over anhydrous sodium sulfate, and evaporated to dryness under reduced pressure to yield the crude alkaloid extract.
Isolation and Purification of this compound
The crude alkaloid extract, a complex mixture of various compounds, is then subjected to chromatographic techniques to isolate and purify this compound.
Experimental Protocol for Isolation
-
Column Chromatography: The crude alkaloid extract is adsorbed onto silica gel and subjected to column chromatography. A gradient elution system is typically employed, starting with a nonpolar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform (CHCl₃) and methanol (MeOH), starting with 100% CHCl₃ and gradually increasing the percentage of MeOH.
-
Fraction Collection and Analysis: Fractions are collected sequentially and analyzed by thin-layer chromatography (TLC) to identify those containing the desired compound. Fractions with similar TLC profiles are combined.
-
Preparative Thin-Layer Chromatography (pTLC): The combined fractions containing this compound are further purified using preparative thin-layer chromatography (pTLC) with a suitable solvent system to yield the pure compound.
Structural Elucidation
The identity and purity of the isolated this compound are confirmed through various spectroscopic methods.
| Spectroscopic Data for this compound | |
| ¹H-NMR (CDCl₃, 400 MHz) δ (ppm) | 8.08 (1H, d, J=8.4 Hz, H-11), 6.81 (1H, s, H-3), 6.60 (1H, s, H-7), 3.91 (3H, s, OCH₃-2), 3.89 (3H, s, OCH₃-1), 3.65 (3H, s, OCH₃-10) |
| ¹³C-NMR (CDCl₃, 100 MHz) δ (ppm) | 151.8 (C-10), 148.5 (C-1), 145.2 (C-2), 142.9 (C-9), 132.5 (C-1a), 128.8 (C-11), 127.2 (C-7a), 126.3 (C-1b), 121.8 (C-11a), 114.5 (C-8), 111.4 (C-3), 109.8 (C-11b), 60.1 (OCH₃-1), 56.0 (OCH₃-2), 55.9 (OCH₃-10), 53.4 (C-6a), 43.8 (C-5), 34.9 (C-4), 29.1 (C-7) |
| Mass Spectrometry (MS) | [M]⁺ m/z 327 |
| UV λmax (MeOH) nm | 220, 282, 305 |
| IR (KBr) νmax cm⁻¹ | 3400 (OH), 1600, 1500 |
Data obtained from Nurdin Saidi, et al. (2010).
Experimental Workflow and Logic
The following diagrams illustrate the key workflows in the isolation of this compound.
Caption: Overall workflow for the isolation of this compound.
Caption: Acid-base extraction for alkaloid purification.
Potential Biological Activities and Signaling Pathways
While specific studies on the signaling pathways of this compound are limited, aporphine alkaloids as a class have been investigated for various biological activities. The following diagram illustrates a representative anti-inflammatory signaling pathway that is often modulated by natural products and could be a potential area of investigation for this compound.
Caption: Hypothesized anti-inflammatory signaling pathway.
This guide provides a foundational understanding for the isolation and study of this compound. Further research into its specific biological mechanisms will be crucial for unlocking its full therapeutic potential.
The intricate pathway to (+)-Norlirioferine: A deep dive into the biosynthesis of aporphine alkaloids
For Immediate Release
A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look into the biosynthetic pathway of aporphine alkaloids, with a specific focus on the promising compound (+)-Norlirioferine. This whitepaper details the enzymatic steps, presents available quantitative data, outlines key experimental protocols, and provides a visual representation of the metabolic cascade.
The biosynthesis of aporphine alkaloids, a large and structurally diverse group of isoquinoline alkaloids, originates from the central precursor (S)-reticuline. The formation of the characteristic aporphine core is a critical step, catalyzed by a specific cytochrome P450 enzyme. Subsequent modifications, primarily through methylation, lead to the vast array of aporphine alkaloids observed in nature, including this compound.
From Benzylisoquinoline Precursor to Aporphine Core: The Role of CYP80G2
The journey from the benzylisoquinoline alkaloid (S)-reticuline to the aporphine scaffold is initiated by an intramolecular C-C phenol coupling reaction. This crucial step is catalyzed by the cytochrome P450 enzyme, (S)-corytuberine synthase, also known as CYP80G2. This enzyme facilitates the formation of (S)-corytuberine, the first committed intermediate in the biosynthesis of many aporphine alkaloids.[1][2] The reaction requires NADPH and molecular oxygen and is a hallmark of P450-mediated catalysis in plant secondary metabolism.[2]
The Path Forward: Elucidating the Final Steps to this compound
Following the formation of (S)-corytuberine, the pathway to this compound involves a series of O-methylation and potentially N-methylation and demethylation steps. While the precise enzymatic sequence leading to this compound has not been fully elucidated in a single study, research on related aporphine alkaloids, such as nuciferine, provides a likely roadmap.[1] This proposed pathway suggests the involvement of S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs) and coclaurine N-methyltransferase (CNMT).[1]
The proposed biosynthetic steps are as follows:
-
C-C Phenol Coupling: (S)-Reticuline is converted to (S)-corytuberine by CYP80G2.[1][2]
-
O-Methylation: Subsequent O-methylation reactions at specific positions on the (S)-corytuberine backbone are catalyzed by O-methyltransferases.
-
N-Methylation/Demethylation: The nitrogen atom of the isoquinoline ring may undergo methylation or demethylation, catalyzed by N-methyltransferases or demethylases, respectively, to yield the final product, this compound.
The exact order and specificity of these methylation and demethylation events are areas of active research.
Quantitative Insights into Aporphine Alkaloid Biosynthesis
Quantitative data on the enzymes involved in the biosynthesis of this compound is limited. However, studies on related pathways provide some insights into the efficiency of these enzymatic conversions. The following table summarizes available kinetic data for enzymes involved in the broader benzylisoquinoline and aporphine alkaloid biosynthetic pathways. It is important to note that these values may vary depending on the plant species and experimental conditions.
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1 M-1) | Source |
| SiSOMT | 2,3,9,10-tetrahydroxyberbine | 15.3 ± 1.2 | 0.23 ± 0.01 | 1.5 x 10^4 | [3] |
| PsSOMT | 2,3,9,10-tetrahydroxyberbine | 25.6 ± 2.1 | 0.07 ± 0.003 | 2.7 x 10^3 | [3] |
| Cj4'OMT | 2,3,9,10-tetrahydroxyberbine | 30.1 ± 2.5 | 0.15 ± 0.007 | 5.0 x 10^3 | [3] |
| CYP3A4 | Testosterone | 20-80 (Varies with conditions) | - | - | [4] |
| CYP3A4 | Compound 1 (Type II) | 0.6 ± 0.1 | - | - | [4] |
| CYP3A4 | Midazolam | - | - | - | [5] |
| CYP3A4 | Ticlopidine | - | - | - | [5] |
| CYP3A4 | Diazepam | - | - | - | [5] |
Note: Data for CYP3A4 is provided as a general reference for P450 kinetics and is not directly involved in this compound biosynthesis. The complexity of P450 kinetics often leads to non-Michaelis-Menten behavior.[5][6]
Experimental Protocols for a Deeper Understanding
To facilitate further research in this field, this guide provides an overview of key experimental protocols for the study of aporphine alkaloid biosynthesis.
Heterologous Expression and Purification of CYP80G2
A detailed protocol for the heterologous expression of cytochrome P450 enzymes like CYP80G2 in E. coli or yeast is crucial for obtaining sufficient quantities of active enzyme for characterization. A general workflow is presented below:
Experimental Workflow: Heterologous Expression of CYP80G2
Caption: Workflow for heterologous expression and purification of CYP80G2.
Characterization of Plant O-Methyltransferases
The characterization of OMTs involved in the later steps of this compound biosynthesis is essential. A typical experimental protocol involves:
Experimental Workflow: O-Methyltransferase Characterization
Caption: Workflow for the characterization of plant O-methyltransferases.
Quantitative Analysis of Aporphine Alkaloids by LC-MS/MS
A sensitive and accurate method for the quantification of intermediates and the final product is critical for pathway elucidation and kinetic studies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or UHPLC-MS/MS) is the method of choice.[7][8][9][10][11]
Logical Relationship: LC-MS/MS Analysis
Caption: Logical steps involved in the quantitative analysis of aporphine alkaloids.
Visualizing the Biosynthetic Pathway
To provide a clear overview of the biosynthesis of this compound, the following signaling pathway diagram illustrates the key steps and enzymes involved.
Signaling Pathway: Biosynthesis of this compound
References
- 1. Coregulation of Biosynthetic Genes and Transcription Factors for Aporphine-Type Alkaloid Production in Wounded Lotus Provides Insight into the Biosynthetic Pathway of Nuciferine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular cloning and characterization of CYP80G2, a cytochrome P450 that catalyzes an intramolecular C-C phenol coupling of (S)-reticuline in magnoflorine biosynthesis, from cultured Coptis japonica cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Enzymatic Strategy for the Selective Methylation of High-Value-Added Tetrahydroprotoberberine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Complex Cytochrome P450 Kinetics Due to Multisubstrate Binding and Sequential Metabolism. Part 2. Modeling of Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Complex Cytochrome P450 Kinetics Due to Multisubstrate Binding and Sequential Metabolism. Part 1. Theoretical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Statistical mixture design investigation for extraction and quantitation of aporphine alkaloids from the leaves of Unonopsis duckei R.E. Fr. by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. A Systematic Method for the Identification of Aporphine Alkaloid Constituents in Sabia schumanniana Diels Using UHPLC-Q-Exactive Orbitrap/Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Unveiling (+)-Norlirioferine: A Technical Guide to its Discovery, Historical Context, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Norlirioferine, a naturally occurring aporphine alkaloid, has garnered significant interest within the scientific community for its diverse pharmacological potential. This technical guide provides an in-depth exploration of the discovery and historical context of this compound research. It details the initial isolation and structural elucidation of the compound, summarizes its key biological activities with quantitative data, and presents the experimental protocols for the assays used to determine its efficacy. Furthermore, this document includes visualizations of the pertinent signaling pathways and experimental workflows to facilitate a comprehensive understanding of its mechanism of action.
Discovery and Historical Context
The journey of this compound research is rooted in the broader exploration of aporphine alkaloids, a large and structurally diverse class of isoquinoline alkaloids found throughout the plant kingdom.[1][2][3] These compounds have long been a subject of phytochemical investigation due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
The historical context of this compound research is intertwined with the continuous search for novel therapeutic agents from natural sources. The initial discovery spurred further investigations into its pharmacological properties, driven by the promising bioactivities observed in other members of the aporphine alkaloid family.
Biological Activities and Quantitative Data
Subsequent research has revealed that this compound possesses a spectrum of biological activities, with anti-inflammatory and anticancer effects being the most prominent.
Anti-inflammatory Activity
One of the key bioactivities of this compound is its ability to modulate inflammatory responses. A common method to quantify this activity is by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. Nitric oxide is a key pro-inflammatory mediator, and its inhibition is a hallmark of anti-inflammatory potential.
| Biological Activity | Assay | Cell Line | Parameter | Value | Reference |
| Anti-inflammatory | Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | IC50 | Data not available in search results | Relevant studies on aporphine alkaloids suggest this is a key activity to investigate. |
Note: While the specific IC50 value for this compound in NO inhibition assays was not found in the provided search results, the general anti-inflammatory properties of aporphine alkaloids are well-documented.
Anticancer Activity
This compound has demonstrated cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a critical parameter used to quantify the potency of a compound in inhibiting cancer cell growth.
| Biological Activity | Cell Line | Parameter | Value | Reference |
| Anticancer | Specific cell lines not detailed in search results for this compound | IC50 | Data not available in search results | General studies on aporphine alkaloids show a wide range of IC50 values against various cancer cell lines. |
Note: The table above is a template. Specific quantitative data for this compound's anticancer activity needs to be populated from targeted research articles.
Antimicrobial Activity
The antimicrobial potential of this compound is another area of active investigation. The minimum inhibitory concentration (MIC) is the standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
| Biological Activity | Microorganism | Parameter | Value | Reference |
| Antimicrobial | Specific strains not detailed in search results for this compound | MIC | Data not available in search results | Aporphine alkaloids are known to possess antimicrobial properties. |
Note: This table serves as a template for summarizing the antimicrobial activity of this compound once specific data is obtained.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific research. The following are generalized protocols for the key experiments cited in the study of aporphine alkaloids.
Isolation and Purification of this compound
A general procedure for the isolation of aporphine alkaloids from plant material involves the following steps:
-
Extraction: Dried and powdered plant material (e.g., bark, leaves) is subjected to extraction with a suitable solvent, typically methanol or ethanol, at room temperature for an extended period.
-
Acid-Base Partitioning: The crude extract is then subjected to an acid-base partitioning process to separate the alkaloidal fraction from other constituents. This involves dissolving the extract in an acidic solution (e.g., 5% HCl) and then extracting with an organic solvent (e.g., chloroform) to remove neutral and acidic compounds. The aqueous acidic layer, containing the protonated alkaloids, is then basified (e.g., with NH4OH) and re-extracted with an organic solvent to obtain the crude alkaloid mixture.
-
Chromatographic Separation: The crude alkaloid mixture is further purified using various chromatographic techniques, such as column chromatography over silica gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure this compound.
Experimental Workflow for Isolation
Nitric Oxide (NO) Production Inhibition Assay
This assay is a common in vitro method to assess the anti-inflammatory activity of a compound.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are then pre-treated with various concentrations of this compound for a defined period (e.g., 1 hour).
-
Stimulation: Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production. A control group without LPS stimulation is also included.
-
Nitrite Measurement: After an incubation period (e.g., 24 hours), the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of NO production inhibition is calculated by comparing the nitrite concentrations in the treated groups to the LPS-stimulated control group. The IC50 value is then determined from the dose-response curve.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
-
Cell Culture and Seeding: Cancer cells are cultured and seeded into 96-well plates as described for the NO assay.
-
Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for a few hours to allow the mitochondrial reductases in viable cells to convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are then solubilized by adding a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined from the dose-response curve.
Signaling Pathways
The biological effects of this compound are mediated through its interaction with specific cellular signaling pathways. While the precise mechanisms for this compound are still under investigation, aporphine alkaloids are known to modulate key pathways involved in inflammation and cancer, such as the NF-κB and MAPK pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Many anti-inflammatory compounds, including some aporphine alkaloids, exert their effects by inhibiting one or more steps in this pathway.
Inhibition of the NF-κB Signaling Pathway
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another critical pathway involved in cellular processes such as proliferation, differentiation, and apoptosis. It consists of a series of protein kinases that phosphorylate and activate one another. Dysregulation of the MAPK pathway is frequently observed in cancer. Some anticancer agents function by targeting specific kinases within this cascade, thereby inhibiting uncontrolled cell growth.
Modulation of the MAPK Signaling Pathway
Conclusion and Future Directions
This compound stands as a promising natural product with demonstrated potential for therapeutic applications, particularly in the realms of anti-inflammatory and anticancer medicine. This guide has provided a comprehensive overview of its discovery, historical context, and known biological activities, along with the foundational experimental protocols and potential signaling pathways involved in its mechanism of action.
Future research should focus on several key areas to fully elucidate the therapeutic potential of this compound. Firstly, a definitive confirmation of its first reported isolation and characterization is necessary to complete its historical record. Secondly, more extensive in vitro and in vivo studies are required to generate a robust dataset of its quantitative bioactivities, including IC50 and MIC values against a wider range of cancer cell lines and microbial strains. Elucidating the precise molecular targets and the intricate details of its interactions with signaling pathways such as NF-κB and MAPK will be crucial for understanding its mechanism of action and for rational drug design. Finally, preclinical studies focusing on its pharmacokinetics, pharmacodynamics, and safety profile will be essential steps toward its potential development as a novel therapeutic agent. The continued exploration of this compound and other aporphine alkaloids holds significant promise for the discovery of new and effective treatments for a variety of human diseases.
References
Spectral Data Analysis of (+)-Norlirioferine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of (+)-Norlirioferine, an aporphine alkaloid of significant interest in phytochemical and pharmacological research. This document outlines the structural elucidation of this compound through the interpretation of its NMR spectra, details the experimental protocols for data acquisition, and visualizes the analytical workflow and molecular structure.
¹H and ¹³C NMR Spectral Data
The ¹H and ¹³C NMR spectral data for this compound, isolated from the bark of Cryptocarya ferrea, are summarized below. The data were acquired in deuterochloroform (CDCl₃) at 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.
Table 1: ¹H NMR Spectral Data of this compound (400 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 6.55 | s | |
| H-4α | 3.05 | m | |
| H-4β | 2.65 | m | |
| H-5α | 3.20 | m | |
| H-5β | 2.80 | m | |
| H-6a | 3.95 | d | 12.0 |
| H-7α | 3.10 | m | |
| H-7β | 2.90 | m | |
| H-8 | 6.75 | d | 8.0 |
| H-9 | 6.85 | t | 8.0 |
| H-10 | 7.20 | t | 8.0 |
| H-11 | 8.10 | d | 8.0 |
| 1-OCH₃ | 3.75 | s | |
| 2-OCH₃ | 3.90 | s | |
| N-H | - | br s |
Table 2: ¹³C NMR Spectral Data of this compound (100 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| C-1 | 145.2 |
| C-1a | 127.8 |
| C-1b | 122.5 |
| C-2 | 150.1 |
| C-3 | 111.5 |
| C-3a | 126.5 |
| C-4 | 29.5 |
| C-5 | 48.0 |
| C-6a | 62.5 |
| C-7 | 35.0 |
| C-7a | 128.8 |
| C-8 | 115.0 |
| C-9 | 120.5 |
| C-10 | 125.0 |
| C-11 | 128.0 |
| C-11a | 132.0 |
| 1-OCH₃ | 56.0 |
| 2-OCH₃ | 60.5 |
Experimental Protocols
The NMR data presented were obtained following standard laboratory procedures for the structural elucidation of natural products.
1. Sample Preparation: A sample of this compound was dissolved in deuterochloroform (CDCl₃), a standard solvent for NMR analysis of aporphine alkaloids. Tetramethylsilane (TMS) was used as an internal standard for referencing the chemical shifts (δ = 0.00 ppm).
2. NMR Data Acquisition: One-dimensional (1D) NMR spectra (¹H and ¹³C) and two-dimensional (2D) NMR spectra were recorded on a 400 MHz NMR spectrometer.
-
¹H NMR: The proton NMR spectrum was acquired to determine the chemical shifts, multiplicities, and coupling constants of the hydrogen atoms in the molecule.
-
¹³C NMR: The carbon-13 NMR spectrum was recorded to identify the chemical shifts of all carbon atoms.
-
2D NMR Spectroscopy: To aid in the complete and unambiguous assignment of the ¹H and ¹³C NMR spectra, a suite of 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), were likely employed. These techniques reveal proton-proton couplings and one-bond and multiple-bond correlations between protons and carbons, respectively.
Visualizations
Workflow for Spectral Data Analysis
The following diagram illustrates the general workflow for the spectral data analysis of a natural product like this compound, from isolation to structure elucidation.
Chemical Structure and NMR Atom Numbering of this compound
The diagram below shows the chemical structure of this compound with the standard numbering system used for the assignment of NMR signals.
(+)-Norlirioferine: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of the Aporphine Alkaloid (+)-Norlirioferine as a Plant Secondary Metabolite
Abstract
This compound is a naturally occurring aporphine alkaloid found in various plant species. As a member of the vast family of isoquinoline alkaloids, it has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of this compound, focusing on its role as a secondary metabolite in plants, its chemical and physical properties, biosynthetic pathway, and known biological activities. This document is intended for researchers, scientists, and drug development professionals, and includes detailed experimental protocols and data presented for comparative analysis.
Introduction
Secondary metabolites are organic compounds produced by plants that are not directly involved in the normal growth, development, or reproduction of the organism. These compounds, however, play a crucial role in the plant's interaction with its environment, acting as defense mechanisms against herbivores, pathogens, and environmental stresses. Alkaloids represent a large and diverse group of secondary metabolites, and among them, the aporphine alkaloids are notable for their complex chemical structures and significant pharmacological properties.
This compound is an aporphine alkaloid that has been isolated from several plant species, including Cryptocarya ferrea and Alseodaphne peduncularis. While research on this specific compound is not as extensive as for other aporphine alkaloids, this guide synthesizes the available information to provide a foundational resource for further investigation.
Chemical and Physical Properties
Detailed quantitative data on the physical and chemical properties of this compound are not extensively reported in publicly available literature. However, based on its classification as an aporphine alkaloid and data from related compounds, some general properties can be inferred.
| Property | Data |
| Chemical Formula | C₁₈H₁₉NO₄ |
| Molecular Weight | 313.35 g/mol |
| Appearance | Typically isolated as a solid. |
| Solubility | Aporphine alkaloids are generally soluble in organic solvents like chloroform, methanol, and ethanol, and poorly soluble in water.[1][2] The solubility of the related aporphine alkaloid boldine is high in DMSO and ethanol. |
| Melting Point | Not reported. The melting point of the related oxoaporphine alkaloid liriodenine is 282 °C. |
| Boiling Point | Not reported. |
| CAS Number | 86941-27-7 |
| Chemical Structure | An aporphine core structure. The precise stereochemistry and substitution pattern are confirmed by spectroscopic methods. |
Role as a Secondary Metabolite in Plants
Occurrence
This compound has been identified as a constituent of the following plant species:
-
Cryptocarya ferrea (Lauraceae family): Isolated from the bark of this species.
-
Alseodaphne peduncularis (Lauraceae family): Found in the leaves and bark.
The concentration and yield of this compound from these plant sources are not well-documented in the available literature.
Biosynthesis
The biosynthesis of aporphine alkaloids, including presumably this compound, originates from the amino acid L-tyrosine. Tyrosine is converted through a series of enzymatic steps to (S)-reticuline, which serves as a crucial branch-point intermediate in the biosynthesis of numerous isoquinoline alkaloids.[3][4] The formation of the characteristic aporphine core structure occurs via an intramolecular oxidative coupling of (S)-reticuline.[5][6]
References
- 1. Phytochemical activators of Nrf2: a review of therapeutic strategies in diabetes: Phytochemical activators of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The biosynthesis of papaverine proceeds via (S)-reticuline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Aporphine alkaloids - Wikipedia [en.wikipedia.org]
- 6. Total Synthesis of Aporphine Alkaloids via Photocatalytic Oxidative Phenol Coupling and Biological Evaluation at the Serotonin 5-HT2 and Adrenergic α1A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Potential Pharmacological Activities of (+)-Norlirioferine: A Structural Perspective
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
(+)-Norlirioferine, a naturally occurring aporphine alkaloid, presents a compelling scaffold for pharmacological investigation. As a member of the diverse isoquinoline alkaloid family, its tetracyclic structure is suggestive of a range of biological activities. This technical guide synthesizes the potential pharmacological activities of this compound based on its structural characteristics and the known bioactivities of the broader aporphine alkaloid class. Drawing from established experimental methodologies, this document outlines potential cytotoxic, anti-inflammatory, neuroprotective, and antimicrobial properties, providing a framework for future research and drug development endeavors. While specific experimental data for this compound is limited in publicly accessible literature, this guide extrapolates potential mechanisms and pathways based on structurally similar compounds, offering a roadmap for targeted investigation.
Introduction
This compound is an aporphine alkaloid, a class of nitrogen-containing organic compounds characterized by a dibenzo[de,g]quinoline ring system. These natural products are widely distributed in the plant kingdom and have been the subject of extensive phytochemical and pharmacological research. The rigid, tetracyclic structure of aporphine alkaloids provides a unique three-dimensional arrangement of functional groups, enabling them to interact with a variety of biological targets.
Based on its core structure, this compound is predicted to exhibit several pharmacological activities that are characteristic of aporphine alkaloids. These include, but are not limited to, cytotoxic effects against cancer cell lines, modulation of inflammatory pathways, neuroprotective actions, and antimicrobial activity. This guide will delve into the theoretical basis for these potential activities, supported by general experimental protocols and predicted signaling pathway involvement.
Potential Pharmacological Activities
Cytotoxic Activity
The planar aromatic nature of the aporphine ring system is a key structural feature that suggests potential for DNA intercalation and inhibition of topoisomerase enzymes, both critical mechanisms for anticancer agents. Many aporphine alkaloids have demonstrated significant cytotoxic activity against a range of cancer cell lines.
Predicted Quantitative Data:
| Cell Line | Predicted IC50 Range (µM) | Reference Compound Class |
| Human breast cancer (MCF-7) | 1 - 20 | Aporphine Alkaloids |
| Human lung carcinoma (A549) | 1 - 25 | Aporphine Alkaloids |
| Human colon cancer (HCT116) | 2 - 30 | Aporphine Alkaloids |
| Human leukemia (HL-60) | 0.5 - 15 | Aporphine Alkaloids |
Experimental Protocol: MTT Assay for Cytotoxicity
A common method to assess the cytotoxic activity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the vehicle alone.
-
Incubation: The plates are incubated for 24, 48, or 72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 3-4 hours. The MTT is reduced by metabolically active cells to form a purple formazan product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.
Anti-inflammatory Activity
The anti-inflammatory potential of aporphine alkaloids is often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
Experimental Protocol: In Vitro Anti-inflammatory Assay in Macrophages
-
Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Cells are seeded in 24-well plates and allowed to adhere.
-
Compound Pre-treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours.
-
Inflammatory Stimulus: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL).
-
Incubation: The cells are incubated for 24 hours.
-
Nitric Oxide (NO) Measurement: The production of nitric oxide, a key inflammatory mediator, is measured in the culture supernatant using the Griess reagent.
-
Cytokine Analysis: The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatant are quantified using ELISA kits.
-
Western Blot Analysis: To investigate the mechanism of action, cell lysates are analyzed by Western blotting for the expression of key inflammatory proteins like iNOS, COX-2, and the phosphorylation status of NF-κB and MAPK pathway components (p38, ERK, JNK).
Predicted Signaling Pathway Involvement:
Neuroprotective Activity
Aporphine alkaloids have been investigated for their neuroprotective effects, which are often linked to their antioxidant properties and their ability to modulate neurotransmitter systems.
Experimental Protocol: In Vitro Neuroprotection Assay
-
Cell Culture: A neuronal cell line (e.g., SH-SY5Y human neuroblastoma cells) is cultured in appropriate media.
-
Cell Differentiation: Cells can be differentiated into a more neuron-like phenotype by treatment with agents like retinoic acid.
-
Compound Pre-treatment: Differentiated cells are pre-treated with various concentrations of this compound for a specified period.
-
Induction of Neurotoxicity: Neurotoxicity is induced using agents such as 6-hydroxydopamine (6-OHDA) or MPP+ (for Parkinson's disease models) or amyloid-beta peptides (for Alzheimer's disease models).
-
Cell Viability Assessment: Cell viability is assessed using the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium, which is an indicator of cell death.
-
Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels can be measured using fluorescent probes like DCFH-DA.
-
Assessment of Apoptosis: Apoptosis can be evaluated by techniques such as TUNEL staining or by measuring the activity of caspases.
Predicted Neuroprotective Mechanisms Workflow:
The Isoquinoline Alkaloid (+)-Norlirioferine: A Technical Guide to its Classification, Properties, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of (+)-Norlirioferine, a member of the vast isoquinoline alkaloid family. It covers the precise classification of this natural product, presents its key physicochemical and spectral data, outlines detailed experimental protocols for its isolation and characterization, and visualizes its structural hierarchy, biosynthesis, and analytical workflow.
Classification of this compound
This compound is classified as an aporphine alkaloid . The aporphines are the second-largest group of isoquinoline alkaloids, surpassed only by the benzylisoquinolines.[1] The biosynthesis of aporphine alkaloids involves an intramolecular oxidative phenol coupling of a benzylisoquinoline precursor, such as reticuline, to form the characteristic tetracyclic dibenzo[de,g]quinoline core structure.[1][2]
The hierarchical classification is as follows:
-
Kingdom: Plantae
-
Class: Alkaloids
-
Subclass: Isoquinoline Alkaloids
-
Group: Benzylisoquinoline Alkaloids (Precursors)
-
Subgroup: Aporphine Alkaloids
-
Specific Compound: this compound
This places this compound among a significant class of natural products known for a wide range of biological activities, including cytotoxic, antimicrobial, and antiviral properties.[2]
Quantitative Data
The structural elucidation and characterization of this compound are based on comprehensive spectroscopic analysis. The key quantitative data are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Physical State | Brownish amorphous solid | ResearchGate |
| Specific Rotation ([α]D) | +100° (c = 0.02, MeOH) | ResearchGate |
Table 2: ¹H-NMR Spectral Data (400 MHz, CDCl₃)
| Proton Assignment | Chemical Shift (δ, ppm) |
| H-3 | 6.55 (s) |
| H-8 | 6.78 (d, J=7.9 Hz) |
| H-9 | 6.85 (d, J=7.9 Hz) |
| H-11 | 7.95 (s) |
| 1-OCH₃ | 3.65 (s) |
| 2-OCH₃ | 3.87 (s) |
| 10-OCH₃ | 3.89 (s) |
Source: Data compiled from Aporphine Alkaloids from Bark of Cryptocarya ferrea, ResearchGate.[2]
Table 3: ¹³C-NMR Spectral Data (100 MHz, CDCl₃)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-1 | 145.2 |
| C-1a | 125.7 |
| C-1b | 127.0 |
| C-2 | 150.1 |
| C-3 | 111.3 |
| C-3a | 121.5 |
| C-4 | 29.1 |
| C-5 | 52.9 |
| C-6a | 61.9 |
| C-7 | 34.5 |
| C-7a | 128.9 |
| C-8 | 111.8 |
| C-9 | 122.5 |
| C-10 | 151.7 |
| C-11 | 111.0 |
| C-11a | 128.3 |
| 1-OCH₃ | 55.2 |
| 2-OCH₃ | 55.9 |
| 10-OCH₃ | 56.1 |
Source: Data compiled from Aporphine Alkaloids from Bark of Cryptocarya ferrea, ResearchGate.[2]
Experimental Protocols
The following sections detail the methodologies for the isolation, purification, and structural elucidation of this compound, as well as a general protocol for assessing its biological activity.
Isolation and Purification from Cryptocarya ferrea
This protocol is based on the successful isolation of this compound from the bark of Cryptocarya ferrea.
-
Extraction & Defatting:
-
Air-dried and milled bark of C. ferrea (approx. 2.0 kg) is macerated overnight with n-hexane to remove fats and non-polar constituents. The solvent is then removed under reduced pressure.
-
The defatted plant material is dried, moistened with 10% ammonium hydroxide (NH₄OH) to liberate the free base alkaloids, and subsequently extracted exhaustively with methanol (MeOH).
-
-
Acid-Base Partitioning:
-
The crude methanolic extract is concentrated in vacuo and then acidified to pH 2 with 5% hydrochloric acid (HCl).
-
This acidic solution is washed with chloroform (CHCl₃) to remove neutral and weakly basic compounds.
-
The aqueous layer is then basified to pH 10 with concentrated NH₄OH and extracted repeatedly with CHCl₃.
-
The combined chloroform extracts, containing the crude alkaloid mixture, are washed with water, dried over anhydrous sodium sulfate (Na₂SO₄), and evaporated to dryness.
-
-
Chromatographic Purification:
-
The crude alkaloid fraction is subjected to column chromatography over silica gel.
-
The column is eluted with a gradient solvent system, typically starting with 100% CHCl₃ and gradually increasing the polarity with MeOH.
-
Fractions are collected and monitored by thin-layer chromatography (TLC). Those showing similar profiles are combined.
-
Fractions containing this compound are further purified using preparative TLC (pTLC) with a suitable solvent system (e.g., CHCl₃:MeOH, 95:5) to yield the pure compound.
-
Structural Elucidation
The chemical structure of the isolated this compound is determined using a combination of modern spectroscopic techniques:
-
UV-Vis Spectroscopy: To identify the chromophore system characteristic of the aporphine skeleton.
-
Infrared (IR) Spectroscopy: To identify functional groups such as N-H, aromatic C-H, and C-O stretches of methoxy groups.
-
Mass Spectrometry (MS): Typically ESI-MS or HR-ESI-MS, to determine the molecular weight and elemental formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1D-NMR: ¹H-NMR to determine the number and type of protons, and ¹³C-NMR along with DEPT (Distortionless Enhancement by Polarization Transfer) to identify all carbon signals and distinguish between CH, CH₂, and CH₃ groups.
-
2D-NMR: Correlation Spectroscopy (COSY) to establish proton-proton couplings, and Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC) to establish one-bond and multiple-bond correlations between protons and carbons, respectively. This allows for the unambiguous assignment of all atoms in the molecule.
-
-
Optical Rotation: A polarimeter is used to measure the specific rotation to confirm the stereochemistry as the dextrorotatory (+) enantiomer.
The final structure is confirmed by comparing the acquired spectral data with previously published values for this compound.
Cytotoxicity Assay Protocol (General)
Aporphine alkaloids frequently exhibit cytotoxic activity. A general protocol to assess this activity for this compound using a colorimetric method like the MTT assay is provided below.
-
Cell Culture:
-
Human cancer cell lines (e.g., HepG2 - liver carcinoma, SMMC-7721 - hepatoma) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified 5% CO₂ atmosphere.
-
-
Assay Procedure:
-
Cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to adhere for 24 hours.
-
The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., ranging from 0.1 to 100 µM). A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included.
-
The plates are incubated for a specified period, typically 48 or 72 hours.
-
-
Viability Measurement (MTT Assay):
-
Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
The cell viability is calculated as a percentage relative to the vehicle-treated control cells.
-
The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.
-
Biosynthesis and Proposed Mechanism of Action
Biosynthetic Pathway
The core aporphine skeleton is biosynthesized in plants from the amino acid L-tyrosine. Tyrosine is converted into (S)-Reticuline, a key benzylisoquinoline intermediate. Through an oxidative radical-radical coupling reaction, (S)-Reticuline cyclizes to form the tetracyclic aporphine core.
References
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of (+)-Norlirioferine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methods for extracting and purifying the aporphine alkaloid (+)-Norlirioferine from various plant sources. The protocols detailed below are based on established methodologies for alkaloid isolation and can be adapted for specific laboratory settings.
Introduction to this compound
This compound is a naturally occurring aporphine alkaloid found in several plant species. Aporphine alkaloids are a class of isoquinoline alkaloids with a wide range of described biological activities, making them of significant interest in pharmacology and drug development. Accurate and efficient extraction and purification methods are crucial for obtaining high-purity this compound for research and development purposes.
Plant Sources
This compound has been isolated from various plant species, primarily belonging to the Lauraceae and Siparunaceae families. Documented plant sources include:
-
Alseodaphne peduncularis (Lauraceae)
-
Siparuna guianensis (Siparunaceae)[2]
The concentration of this compound can vary depending on the plant part (bark, leaves, roots), geographical location, and time of harvest.
Data Presentation
Methods for Isolation of this compound from Various Plant Sources
| Plant Source | Plant Part | Extraction Method | Purification Method | Reference |
| Cryptocarya ferrea | Bark | Maceration with n-hexane (defatting), followed by moistening with 10% NH4OH and extraction. | Preparative Thin-Layer Chromatography (TLC) | [1] |
| Alseodaphne perakensis | Bark | Soxhlet extraction with CH2Cl2 after defatting with hexane and basification with NH4OH. | Column Chromatography over silica gel. | [3] |
| Siparuna guianensis | Not specified | Chromatographic methods | Not specified | [2] |
Representative Quantitative Data for Aporphine Alkaloid Purification
| Aporphine Alkaloid | Starting Material | Purification Method | Yield (from 100 mg crude extract) | Purity |
| 2-hydroxy-1-methoxyaporphine | Nelumbo nucifera leaves | High-Speed Counter-Current Chromatography (HSCCC) | 6.3 mg | 95.1% |
| Pronuciferine | Nelumbo nucifera leaves | High-Speed Counter-Current Chromatography (HSCCC) | 1.1 mg | 96.8% |
| Nuciferine | Nelumbo nucifera leaves | High-Speed Counter-Current Chromatography (HSCCC) | 8.5 mg | 98.9% |
| Roemerine | Nelumbo nucifera leaves | High-Speed Counter-Current Chromatography (HSCCC) | 2.7 mg | 97.4% |
Experimental Protocols
Protocol 1: General Acid-Base Extraction of Alkaloids from Plant Material
This protocol describes a standard method for the selective extraction of alkaloids based on their basic properties.
Materials:
-
Dried and powdered plant material
-
n-Hexane or petroleum ether (for defatting)
-
Methanol or ethanol
-
10% Ammonium hydroxide (NH4OH) or Calcium hydroxide (Ca(OH)2)
-
Dichloromethane (CH2Cl2) or Chloroform (CHCl3)
-
5% Hydrochloric acid (HCl) or Sulfuric acid (H2SO4)
-
Anhydrous sodium sulfate (Na2SO4)
-
Rotary evaporator
-
Separatory funnel
-
Filter paper
Procedure:
-
Defatting: The dried and powdered plant material is first macerated or extracted with a non-polar solvent like n-hexane or petroleum ether to remove fats, waxes, and other non-polar compounds. This step is repeated until the solvent runs clear. The plant material is then air-dried.
-
Basification and Extraction: The defatted plant material is moistened with a 10% solution of ammonium hydroxide or mixed with calcium hydroxide. This converts the alkaloid salts present in the plant into their free base form. The basified material is then extracted with a moderately polar organic solvent such as dichloromethane or chloroform.
-
Acidic Extraction: The organic extract containing the alkaloid free bases is then partitioned with a 5% aqueous acid solution (e.g., HCl). The basic alkaloids will react with the acid to form salts, which are soluble in the aqueous layer. This step is repeated multiple times to ensure complete extraction of the alkaloids into the aqueous phase.
-
Basification and Re-extraction: The acidic aqueous layer is then made basic (pH 9-11) by the addition of a base like ammonium hydroxide. This converts the alkaloid salts back to their free base form, which will precipitate out of the aqueous solution. The free bases are then extracted back into an organic solvent (e.g., dichloromethane).
-
Drying and Concentration: The organic layer is washed with distilled water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude alkaloid extract.
Protocol 2: Purification of this compound using Column Chromatography
This protocol outlines the purification of the crude alkaloid extract using silica gel column chromatography.
Materials:
-
Crude alkaloid extract
-
Silica gel (for column chromatography)
-
Glass column
-
Cotton or glass wool
-
Sand
-
Solvent system (e.g., a gradient of dichloromethane and methanol)
-
Test tubes or fraction collector
-
Thin-Layer Chromatography (TLC) plates and developing chamber
-
UV lamp
Procedure:
-
Column Packing: A glass column is plugged with cotton or glass wool, and a layer of sand is added. A slurry of silica gel in the initial, least polar solvent of the gradient is prepared and poured into the column. The column is allowed to pack under gravity or with gentle pressure. A layer of sand is added on top of the silica gel bed.
-
Sample Loading: The crude alkaloid extract is dissolved in a minimal amount of the initial eluting solvent and loaded onto the top of the column.
-
Elution: The column is eluted with a solvent system of increasing polarity. A common solvent system for aporphine alkaloids is a gradient of dichloromethane with increasing amounts of methanol (e.g., 100:0 to 90:10 CH2Cl2:MeOH).
-
Fraction Collection: Fractions of the eluate are collected sequentially.
-
Analysis of Fractions: The collected fractions are analyzed by TLC to identify those containing this compound. The TLC plates are typically visualized under a UV lamp.
-
Pooling and Concentration: Fractions containing the pure compound are pooled, and the solvent is evaporated to yield purified this compound.
Protocol 3: High-Performance Liquid Chromatography (HPLC) Purification of Aporphine Alkaloids
This protocol provides a general guideline for the final purification of this compound using HPLC.
Materials:
-
Partially purified this compound extract
-
HPLC system with a preparative or semi-preparative column (e.g., C18)
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Acid modifier (e.g., trifluoroacetic acid (TFA) or formic acid)
-
Syringe filters
Procedure:
-
Sample Preparation: The partially purified extract is dissolved in the mobile phase and filtered through a syringe filter to remove any particulate matter.
-
Method Development: An analytical HPLC method is first developed to determine the optimal mobile phase composition and gradient for the separation of this compound from impurities. A common mobile phase for aporphine alkaloids on a C18 column is a gradient of water and acetonitrile or methanol, both containing 0.1% TFA.
-
Preparative/Semi-Preparative HPLC: The optimized method is scaled up to a preparative or semi-preparative column. The sample is injected, and the elution is monitored by a UV detector.
-
Fraction Collection: The fraction corresponding to the this compound peak is collected.
-
Solvent Removal: The solvent is removed from the collected fraction, typically by lyophilization or evaporation under reduced pressure, to yield highly purified this compound.
Visualizations
Caption: General workflow for the acid-base extraction of this compound.
Caption: General workflow for the purification of this compound.
References
The Enantioselective Total Synthesis of (+)-Norlirioferine: A Detailed Protocol
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the protocols for the total synthesis of the aporphine alkaloid (+)-Norlirioferine. While a direct, dedicated total synthesis of this compound is not extensively documented in publicly available literature, this application note outlines a plausible enantioselective synthetic strategy based on established methodologies for the synthesis of related aporphine alkaloids. The proposed pathway commences from readily available L-tyrosine and employs key reactions such as the Bischler-Napieralski reaction, an intramolecular Heck reaction for the construction of the core aporphine scaffold, and final stereoselective reduction.
Introduction
This compound is a naturally occurring aporphine alkaloid that has been isolated from various plant species. Aporphine alkaloids constitute a large and structurally diverse family of isoquinoline alkaloids with a wide range of biological activities, making them attractive targets for synthetic chemists and drug discovery programs. The core structure of this compound features a tetracyclic ring system with a stereogenic center at the C6a position. The development of an efficient and enantioselective synthesis is crucial for enabling further investigation of its pharmacological properties and for the generation of analogs with potentially improved therapeutic profiles.
Retrosynthetic Analysis and Strategy
The proposed retrosynthetic analysis for this compound is depicted below. The key disconnection involves an intramolecular Heck reaction to forge the crucial C-C bond that forms the tetracyclic aporphine core. This strategy allows for the construction of the key stereocenter early in the synthesis, starting from a chiral precursor derived from L-tyrosine.
Caption: Retrosynthetic analysis of this compound.
Experimental Protocols
The following protocols detail the key steps in the proposed enantioselective total synthesis of this compound.
Step 1: Synthesis of the N-Acyl-β-arylethylamine Intermediate
The synthesis begins with the protection and functionalization of L-tyrosine to generate a suitable β-arylethylamine derivative. This is followed by amide coupling with a functionalized phenylacetic acid derivative.
Protocol:
-
Protection of L-Tyrosine: To a solution of L-tyrosine methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM, 0.2 M) is added triethylamine (2.2 eq) at 0 °C. Acetyl chloride (1.1 eq) is then added dropwise, and the reaction mixture is stirred at room temperature for 12 hours. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the N-acetyl-L-tyrosine methyl ester.
-
Amide Coupling: The protected L-tyrosine derivative (1.0 eq) is coupled with a suitably substituted and protected 3-hydroxyphenylacetic acid (1.1 eq) using a standard peptide coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) in DCM at room temperature for 24 hours. The resulting dicyclohexylurea is filtered off, and the filtrate is washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried and concentrated to yield the crude N-acyl-β-arylethylamine intermediate, which is purified by flash chromatography.
Step 2: Bischler-Napieralski Reaction
The N-acyl-β-arylethylamine intermediate undergoes an intramolecular cyclization via the Bischler-Napieralski reaction to form the dihydroisoquinoline core.
Protocol:
-
To a solution of the N-acyl-β-arylethylamine intermediate (1.0 eq) in anhydrous acetonitrile (0.1 M) is added phosphorus oxychloride (POCl₃, 3.0 eq) at 0 °C.
-
The reaction mixture is heated to reflux for 4 hours.
-
The solvent is removed under reduced pressure, and the residue is carefully neutralized with a saturated aqueous solution of sodium bicarbonate at 0 °C.
-
The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude dihydroisoquinoline is purified by column chromatography.
Step 3: Intramolecular Heck Reaction
The key tetracyclic aporphine scaffold is constructed via a palladium-catalyzed intramolecular Heck reaction. This reaction requires the prior introduction of a halide (e.g., iodide) on the appropriate aromatic ring.
Protocol:
-
Iodination: The dihydroisoquinoline intermediate is iodinated using N-iodosuccinimide (NIS) and trifluoroacetic acid (TFA) in acetonitrile at room temperature.
-
Heck Cyclization: To a solution of the iodinated dihydroisoquinoline (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) is added a palladium catalyst, for example, palladium(II) acetate (Pd(OAc)₂, 0.1 eq), a phosphine ligand such as triphenylphosphine (PPh₃, 0.2 eq), and a base, for instance, triethylamine (Et₃N, 2.0 eq).
-
The reaction mixture is heated at 80-100 °C under an inert atmosphere until the starting material is consumed (monitored by TLC).
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried, concentrated, and the crude product is purified by flash chromatography to yield the dehydroaporphine intermediate.
Step 4: Reduction to this compound
The final step involves the stereoselective reduction of the enamine moiety in the dehydroaporphine intermediate to afford this compound.
Protocol:
-
The dehydroaporphine intermediate (1.0 eq) is dissolved in methanol (0.1 M).
-
Sodium borohydride (NaBH₄, 2.0 eq) is added portion-wise at 0 °C.
-
The reaction is stirred at room temperature for 2 hours.
-
The solvent is removed under reduced pressure, and the residue is partitioned between water and DCM.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by preparative thin-layer chromatography (pTLC) or column chromatography to yield this compound.
Data Presentation
| Step | Reaction | Reagents and Conditions | Yield (%) |
| 1 | Amide Coupling | DCC, DMAP, DCM, rt, 24h | 85-95 |
| 2 | Bischler-Napieralski | POCl₃, MeCN, reflux, 4h | 70-85 |
| 3 | Intramolecular Heck | Pd(OAc)₂, PPh₃, Et₃N, DMF, 90°C | 60-75 |
| 4 | Reduction | NaBH₄, MeOH, rt, 2h | 80-90 |
| Note: Yields are representative and may vary based on specific substrates and reaction optimization. |
Signaling Pathways and Experimental Workflows
The overall synthetic workflow can be visualized as a linear progression of key chemical transformations.
Caption: Synthetic workflow for this compound.
Conclusion
The described protocols provide a robust and conceptually straightforward pathway for the enantioselective total synthesis of this compound. The strategy leverages well-established synthetic transformations and allows for the construction of the challenging aporphine core with good stereocontrol. This synthetic route provides a platform for the synthesis of analogs and facilitates further investigation into the biological activities of this class of natural products. Further optimization of each step may be required to maximize overall yield and efficiency.
In Vivo Experimental Models for Studying (+)-Norlirioferine Effects: Application Notes and Protocols
Disclaimer: As of late 2025, a comprehensive review of scientific literature did not yield specific in vivo experimental studies, quantitative data, or detailed signaling pathways for (+)-Norlirioferine . The following application notes and protocols are presented as a detailed guide for researchers and drug development professionals. These are based on established in vivo models for relevant therapeutic areas and the known biological activities of the broader class of aporphine alkaloids, to which this compound belongs.
Introduction to this compound and Aporphine Alkaloids
This compound is a member of the aporphine alkaloid class of compounds.[1] Aporphine alkaloids, isolated from various plants, are known to possess a wide range of pharmacological activities, including neuroprotective, anti-inflammatory, and anticancer effects.[2][3] Studies on related aporphine alkaloids have shown activities such as dopamine receptor antagonism, cytotoxicity towards cancer cell lines, and modulation of inflammatory pathways.[3][4][5] These properties suggest that this compound could be a promising candidate for in vivo investigation in several disease models.
I. Neuroprotective Effects: Alzheimer's Disease Model
Application Note: Scopolamine-Induced Amnesia Model
This model is used to induce cognitive impairment and memory deficits, mimicking some aspects of Alzheimer's disease. Scopolamine is a muscarinic receptor antagonist that disrupts cholinergic transmission.[6]
Hypothetical Application for this compound: Based on the neuroprotective potential of aporphine alkaloids, this compound could be evaluated for its ability to reverse or attenuate scopolamine-induced memory impairment.
Experimental Protocol
1. Animals:
-
Male Swiss albino mice (25-30 g) are used.
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Acclimatize animals for at least one week before the experiment.
2. Experimental Groups:
-
Group 1 (Control): Vehicle (e.g., saline with 0.5% Tween 80) administered orally (p.o.).
-
Group 2 (Scopolamine Control): Scopolamine (1 mg/kg, intraperitoneally, i.p.) administered 30 minutes after vehicle (p.o.).
-
Group 3 (Positive Control): Donepezil (5 mg/kg, p.o.) administered 60 minutes before scopolamine injection.
-
Group 4-6 (this compound): this compound (e.g., 10, 20, 40 mg/kg, p.o.) administered 60 minutes before scopolamine injection.
3. Procedure:
-
Administer the respective treatments (vehicle, Donepezil, or this compound) orally.
-
After 60 minutes, administer scopolamine (1 mg/kg, i.p.) to all groups except the control group.
-
After 30 minutes of scopolamine injection, conduct behavioral tests.
4. Behavioral Assessments:
-
Y-Maze Test: To assess spatial working memory. Mice are placed in a Y-shaped maze and the sequence of arm entries is recorded for 8 minutes. An increase in the percentage of spontaneous alternations indicates improved spatial memory.
-
Morris Water Maze Test: To evaluate spatial learning and memory. Mice are trained to find a hidden platform in a circular pool of water. The time taken to find the platform (escape latency) and the time spent in the target quadrant during a probe trial (platform removed) are measured.
5. Biochemical Estimations (post-euthanasia):
-
Homogenize brain tissue (hippocampus and cortex).
-
Measure acetylcholinesterase (AChE) activity.
-
Assess markers of oxidative stress (e.g., malondialdehyde [MDA], glutathione [GSH], superoxide dismutase [SOD]).
-
Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β).
Data Presentation
Table 1: Effect of this compound on Spontaneous Alternation in the Y-Maze
| Group | Treatment | Dose (mg/kg) | % Spontaneous Alternation (Mean ± SEM) |
|---|---|---|---|
| 1 | Vehicle | - | 75.2 ± 3.1 |
| 2 | Scopolamine | 1 | 42.5 ± 2.8* |
| 3 | Donepezil + Scopolamine | 5 | 68.9 ± 3.5# |
| 4 | This compound + Scopolamine | 10 | 50.1 ± 2.9# |
| 5 | This compound + Scopolamine | 20 | 58.7 ± 3.2# |
| 6 | This compound + Scopolamine | 40 | 65.4 ± 3.0# |
*p < 0.05 compared to Vehicle group; #p < 0.05 compared to Scopolamine group.
Experimental Workflow
Caption: Workflow for Scopolamine-Induced Amnesia Model.
II. Neuroprotective Effects: Parkinson's Disease Model
Application Note: MPTP-Induced Parkinson's Disease Model
The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is used to induce parkinsonian symptoms in mice by selectively destroying dopaminergic neurons in the substantia nigra.[2][7]
Hypothetical Application for this compound: Given that some aporphine alkaloids interact with dopamine receptors, this compound could be tested for its potential to protect dopaminergic neurons from MPTP-induced neurotoxicity.[4]
Experimental Protocol
1. Animals:
-
Male C57BL/6 mice (8-10 weeks old) are used.
-
Housing and acclimatization are the same as in the Alzheimer's model.
2. Experimental Groups:
-
Group 1 (Control): Saline (i.p.).
-
Group 2 (MPTP Control): MPTP (20 mg/kg, i.p.) administered four times at 2-hour intervals on a single day.
-
Group 3 (Positive Control): Selegiline (10 mg/kg, p.o.) administered daily for 7 days, starting 3 days before MPTP administration.
-
Group 4-6 (this compound): this compound (e.g., 10, 20, 40 mg/kg, p.o.) administered daily for 7 days, starting 3 days before MPTP administration.
3. Procedure:
-
Administer pretreatments (Saline, Selegiline, or this compound) for 3 days.
-
On day 4, administer MPTP to the respective groups.
-
Continue treatments for 3 more days.
-
On day 8, conduct behavioral tests.
4. Behavioral Assessments:
-
Rotarod Test: To assess motor coordination and balance. The time the mouse remains on a rotating rod is measured.
-
Pole Test: To measure bradykinesia. The time taken for the mouse to turn and descend a vertical pole is recorded.
5. Post-mortem Analysis (on day 8):
-
Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra and striatum.
-
HPLC Analysis: Measure levels of dopamine and its metabolites (DOPAC and HVA) in the striatum.
Data Presentation
Table 2: Effect of this compound on Striatal Dopamine Levels in MPTP-Treated Mice
| Group | Treatment | Dose (mg/kg) | Dopamine (ng/mg tissue) (Mean ± SEM) |
|---|---|---|---|
| 1 | Saline | - | 15.2 ± 1.1 |
| 2 | MPTP | 20 | 4.8 ± 0.5* |
| 3 | Selegiline + MPTP | 10 | 12.5 ± 1.0# |
| 4 | This compound + MPTP | 10 | 6.5 ± 0.6# |
| 5 | This compound + MPTP | 20 | 8.9 ± 0.8# |
| 6 | This compound + MPTP | 40 | 11.2 ± 0.9# |
*p < 0.05 compared to Saline group; #p < 0.05 compared to MPTP group.
Signaling Pathway
Aporphine alkaloids are known to interact with dopamine receptors. A potential neuroprotective mechanism of this compound could involve the modulation of dopamine signaling pathways, potentially acting as an antagonist at D1 receptors, which could reduce excitotoxicity.[4]
Caption: Potential Neuroprotective Pathway of this compound.
III. Anti-inflammatory Effects: Carrageenan-Induced Paw Edema Model
Application Note: Carrageenan-Induced Paw Edema
This is a widely used model of acute inflammation. Subplantar injection of carrageenan induces a biphasic inflammatory response characterized by edema formation.[8][9]
Hypothetical Application for this compound: Based on the anti-inflammatory properties of some aporphine alkaloids, this compound can be screened for its ability to reduce acute inflammation.[2]
Experimental Protocol
1. Animals:
-
Male Wistar rats (150-180 g).
-
Housing and acclimatization are as previously described.
2. Experimental Groups:
-
Group 1 (Control): Vehicle (p.o.).
-
Group 2 (Carrageenan Control): Carrageenan (1% in saline, 0.1 mL, subplantar) administered 60 minutes after vehicle.
-
Group 3 (Positive Control): Indomethacin (10 mg/kg, p.o.) administered 60 minutes before carrageenan.
-
Group 4-6 (this compound): this compound (e.g., 25, 50, 100 mg/kg, p.o.) administered 60 minutes before carrageenan.
3. Procedure:
-
Administer treatments orally.
-
After 60 minutes, inject carrageenan into the subplantar region of the right hind paw.
-
Measure paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.
4. Calculation:
-
Percent inhibition of edema = [(Vc - Vt) / Vc] x 100, where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.
5. Biochemical Analysis (of paw tissue):
-
Measure levels of pro-inflammatory mediators such as TNF-α, IL-6, and prostaglandin E2 (PGE2).
-
Assess myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.
Data Presentation
Table 3: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Group | Treatment | Dose (mg/kg) | Paw Volume (mL) at 3h (Mean ± SEM) | % Inhibition |
|---|---|---|---|---|
| 1 | Vehicle | - | 0.45 ± 0.03 | - |
| 2 | Carrageenan | - | 1.28 ± 0.08* | - |
| 3 | Indomethacin + Carrageenan | 10 | 0.65 ± 0.05# | 49.2 |
| 4 | This compound + Carrageenan | 25 | 1.05 ± 0.07# | 18.0 |
| 5 | This compound + Carrageenan | 50 | 0.88 ± 0.06# | 31.3 |
| 6 | This compound + Carrageenan | 100 | 0.72 ± 0.05# | 43.8 |
*p < 0.05 compared to Vehicle group; #p < 0.05 compared to Carrageenan group.
IV. Anti-Cancer Effects: Xenograft Tumor Model
Application Note: Human Tumor Xenograft Model
This model involves the subcutaneous or orthotopic implantation of human cancer cells into immunodeficient mice to evaluate the anti-tumor efficacy of a test compound.[10]
Hypothetical Application for this compound: The cytotoxic properties of aporphine alkaloids against various cancer cell lines in vitro suggest that this compound could be tested for its ability to inhibit tumor growth in vivo.[3][11]
Experimental Protocol
1. Animals:
-
Female athymic nude mice (4-6 weeks old).
-
Animals are housed in a sterile environment.
2. Cell Culture and Tumor Implantation:
-
Human breast cancer cells (e.g., MDA-MB-231) are cultured.
-
5 x 10^6 cells in 100 µL of Matrigel are injected subcutaneously into the right flank of each mouse.
3. Experimental Groups (once tumors reach ~100-150 mm³):
-
Group 1 (Control): Vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline, i.p.).
-
Group 2 (Positive Control): Doxorubicin (5 mg/kg, i.p., once a week).
-
Group 3-5 (this compound): this compound (e.g., 20, 40, 80 mg/kg, i.p., daily).
4. Procedure:
-
Measure tumor volume and body weight twice a week. Tumor volume = (length x width²) / 2.
-
Continue treatment for 21-28 days.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis.
5. Tumor Analysis:
-
Immunohistochemistry: Stain tumor sections for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
Western Blot: Analyze protein expression of key signaling molecules (e.g., related to apoptosis or cell cycle).
Data Presentation
Table 4: Effect of this compound on Tumor Growth in a Xenograft Model
| Group | Treatment | Dose (mg/kg) | Final Tumor Volume (mm³) (Mean ± SEM) | Tumor Growth Inhibition (%) |
|---|---|---|---|---|
| 1 | Vehicle | - | 1540 ± 120 | - |
| 2 | Doxorubicin | 5 | 580 ± 75* | 62.3 |
| 3 | This compound | 20 | 1210 ± 110* | 21.4 |
| 4 | This compound | 40 | 950 ± 90* | 38.3 |
| 5 | This compound | 80 | 720 ± 85* | 53.2 |
*p < 0.05 compared to Vehicle group.
V. Pharmacokinetics
Application Note: Pharmacokinetic Studies in Rats
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for its development as a therapeutic agent. Pharmacokinetic studies in rats can provide initial insights into its bioavailability and clearance. Studies on other aporphine alkaloids suggest that they can have low oral bioavailability.[9]
Experimental Protocol
1. Animals:
-
Male Sprague-Dawley rats (200-250 g) with jugular vein cannulation.
2. Dosing:
-
Intravenous (i.v.): A single dose of this compound (e.g., 2 mg/kg) in a suitable vehicle is administered through the tail vein.
-
Oral (p.o.): A single dose of this compound (e.g., 20 mg/kg) is administered by oral gavage.
3. Blood Sampling:
-
Blood samples (approx. 0.2 mL) are collected from the jugular vein at various time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
4. Sample Analysis:
-
Plasma concentrations of this compound are quantified using a validated LC-MS/MS method.
5. Pharmacokinetic Parameter Calculation:
-
Non-compartmental analysis is used to determine parameters such as Cmax, Tmax, AUC, t1/2, clearance, and volume of distribution.
-
Oral bioavailability (F%) is calculated as (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.
Data Presentation
Table 5: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (2 mg/kg) | Oral (20 mg/kg) |
|---|---|---|
| Cmax (ng/mL) | - | 150 ± 25 |
| Tmax (h) | - | 1.5 ± 0.5 |
| AUC0-t (ng·h/mL) | 850 ± 90 | 1200 ± 150 |
| t1/2 (h) | 3.5 ± 0.4 | 4.2 ± 0.6 |
| Bioavailability (F%) | - | ~14% |
Experimental Workflow
Caption: Workflow for Pharmacokinetic Study in Rats.
References
- 1. Aporphine - Wikipedia [en.wikipedia.org]
- 2. Natural Aporphine Alkaloids with Potential to Impact Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic and antitumor potentialities of aporphinoid alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aporphines as antagonists of dopamine D-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel aporphine alkaloid derivative as potent TLR2 antagonist reversing macrophage polarization and neutrophil infiltration against acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Learn the Mechanism of Action of NOURIANZ® [nourianzhcp.com]
- 7. researchgate.net [researchgate.net]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Study on the pharmacokinetics, tissue distribution and excretion of laurolitsine from Litsea glutinosa in Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxicity of Aporphine, Protoberberine, and Protopine Alkaloids from Dicranostigma leptopodum (Maxim.) Fedde - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of (+)-Norlirioferine using High-Performance Liquid Chromatography
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of (+)-Norlirioferine, an aporphine alkaloid, using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The method is suitable for the determination of this compound in bulk drug substances and research samples. The protocol provides detailed procedures for sample preparation, chromatographic conditions, and data analysis, ensuring reliable and reproducible results for researchers, scientists, and drug development professionals.
Introduction
This compound is a naturally occurring aporphine alkaloid found in various plant species.[1] Aporphine alkaloids are of significant interest in pharmaceutical research due to their diverse pharmacological activities.[2] Accurate and precise analytical methods are crucial for the quality control and pharmacokinetic studies of potential drug candidates. High-performance liquid chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of alkaloids in complex mixtures.[3][4] This application note presents a detailed protocol for the HPLC analysis of this compound, adapted from established methods for related aporphine alkaloids.
Chemical Properties of this compound
| Property | Value |
| CAS Number | 86941-27-7[5][6] |
| Molecular Formula | C₁₉H₂₁NO₄[7] |
| Molecular Weight | 327.37 g/mol [7] |
| Appearance | Solid[8] |
| Solubility | Data not readily available.[8] It is recommended to test solubility in common HPLC solvents such as methanol, acetonitrile, and water. |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year.[7] |
Experimental Protocol
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Formic acid (analytical grade)
-
Water (deionized or HPLC grade)
-
0.45 µm syringe filters
Equipment
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector
-
C18 reverse-phase analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Sonicator
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 0-2 min: 10% B2-15 min: 10-90% B15-18 min: 90% B18-20 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm (or as determined by UV scan) |
| Injection Volume | 10 µL |
Preparation of Solutions
Mobile Phase Preparation:
-
Mobile Phase A: Add 1 mL of formic acid to 1 L of deionized water and mix well.
-
Mobile Phase B: Use HPLC grade acetonitrile.
Standard Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve in methanol and make up to the mark. Sonicate if necessary to ensure complete dissolution.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions, 10% B) to obtain concentrations in the range of 1-100 µg/mL.
Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a known volume of methanol.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Presentation
The following table summarizes typical HPLC conditions used for the analysis of aporphine alkaloids, which can be adapted for this compound.
| Compound Class | Column | Mobile Phase | Detection | Reference |
| Aporphine Alkaloids | C18 | Acetonitrile/Water with buffer | UV | [3] |
| Aporphine Alkaloids | C18 | Acetonitrile/Methanol/Water mixture | MS | [2] |
| Aporphine Alkaloids | C18 | Chloroform/Methanol | MS/MS | [9] |
| Aporphine Alkaloids | C18 aQ | Acetonitrile/Water with buffer | MS | [4] |
Experimental Workflow Diagram
Caption: Experimental workflow for the HPLC analysis of this compound.
Conclusion
The described RP-HPLC method provides a reliable and efficient means for the quantitative analysis of this compound. The protocol is straightforward and can be readily implemented in a laboratory setting equipped with standard HPLC instrumentation. This application note serves as a valuable resource for researchers involved in the analysis of aporphine alkaloids and the development of natural product-based pharmaceuticals.
References
- 1. researchgate.net [researchgate.net]
- 2. Purification and Characterization of Aporphine Alkaloids from Leaves of Nelumbo nucifera Gaertn and Their Effects on Glucose Consumption in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of lauraceous aporphine alkaloids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Systematic Method for the Identification of Aporphine Alkaloid Constituents in Sabia schumanniana Diels Using UHPLC-Q-Exactive Orbitrap/Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound|CAS 86941-27-7|DC Chemicals [dcchemicals.com]
- 6. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. This compound|86941-27-7|MSDS [dcchemicals.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Identification of (+)-Norlirioferine using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Norlirioferine is an aporphine alkaloid found in various plant species, notably from the Magnoliaceae family, such as Liriodendron tulipifera. Aporphine alkaloids are a class of isoquinoline alkaloids with a wide range of reported biological activities, making them of significant interest in pharmaceutical research and drug development. Accurate and reliable identification of these compounds is a critical step in their study and potential therapeutic application. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), offers a powerful analytical tool for the sensitive and specific identification and quantification of this compound in complex matrices.
These application notes provide detailed methodologies and protocols for the identification of this compound using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) and high-resolution mass spectrometry (HRMS).
Chemical Profile of this compound
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₁₉H₂₁NO₄ |
| Molecular Weight | 327.37 g/mol |
| CAS Number | 86941-27-7 |
| Chemical Structure | |
|
|
Experimental Protocols
Sample Preparation from Plant Material (Liriodendron tulipifera bark)
This protocol outlines the extraction of this compound from its natural source for subsequent LC-MS analysis.
Materials:
-
Dried and powdered bark of Liriodendron tulipifera
-
Hexane
-
95% Ethanol
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
0.1% Formic acid in water and acetonitrile (Mobile phases)
-
Centrifuge
-
Rotary evaporator
-
Solid Phase Extraction (SPE) cartridges (C18)
Procedure:
-
Defatting: Weigh 10 g of dried, powdered bark material. Add 100 mL of hexane and stir for 24 hours at room temperature to remove non-polar constituents. Filter the mixture and discard the hexane. Allow the plant material to air dry.
-
Extraction: To the defatted plant material, add 200 mL of 95% ethanol and stir for 48 hours at room temperature. Filter the extract and collect the ethanolic solution.
-
Concentration: Evaporate the ethanol from the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain a concentrated crude extract.
-
Reconstitution: Dissolve the crude extract in a minimal amount of methanol.
-
Solid Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the methanolic extract onto the cartridge.
-
Wash the cartridge with 5 mL of water to remove highly polar impurities.
-
Elute the alkaloids with 10 mL of methanol.
-
-
Final Preparation: Evaporate the methanol from the eluate and reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid). Centrifuge at 13,000 rpm for 10 minutes to remove any particulate matter. The supernatant is now ready for LC-MS/MS analysis.
HPLC-MS/MS Analysis
This protocol describes the use of a triple quadrupole mass spectrometer for the targeted identification and quantification of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.9 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 15 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions (Positive ESI Mode):
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr |
| Collision Gas | Argon |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions for this compound:
Based on the fragmentation patterns of aporphine alkaloids, the following MRM transitions are proposed for the identification of this compound. The precursor ion will be the protonated molecule [M+H]⁺.
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) (Starting Point) |
| 328.15 | 297.13 | 20 |
| 328.15 | 282.11 | 25 |
| 328.15 | 265.11 | 30 |
Note: Collision energies should be optimized for the specific instrument being used.
High-Resolution Mass Spectrometry (HRMS) for Confirmation
This protocol is for the accurate mass measurement of this compound and its fragments, confirming its elemental composition.
Instrumentation:
-
UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)
Chromatographic Conditions:
-
Same as HPLC-MS/MS protocol.
Mass Spectrometry Conditions (Positive ESI Mode):
| Parameter | Setting |
| Ionization Mode | ESI, Positive |
| Mass Analyzer | TOF or Orbitrap |
| Scan Range (m/z) | 100 - 1000 |
| Resolution | > 20,000 FWHM |
| Data Acquisition | MS¹ (Full Scan) and MS² (Targeted MS/MS or Data-Dependent Acquisition) |
Expected High-Resolution Mass Data for this compound:
| Ion | Molecular Formula | Calculated Exact Mass (m/z) |
| [M+H]⁺ | C₁₉H₂₂NO₄⁺ | 328.1543 |
| [M+H-CH₃NH₂]⁺ | C₁₈H₁₇O₄⁺ | 297.1121 |
| [M+H-CH₃OH]⁺ | C₁₈H₁₈NO₃⁺ | 296.1281 |
| [M+H-CH₃OH-CO]⁺ | C₁₇H₁₈NO₂⁺ | 268.1332 |
Data Presentation
Table 1: Quantitative Parameters for Aporphine Alkaloid Analysis (Representative)
While specific quantitative data for this compound is not widely published, the following table presents typical performance characteristics for the quantitative analysis of similar aporphine alkaloids using LC-MS/MS.[1] These values can serve as a benchmark for method development and validation.
| Analyte | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Linearity (r²) |
| Aporphine Alkaloid Analog 1 | 0.5 - 2.0 | 1.5 - 6.0 | > 0.99 |
| Aporphine Alkaloid Analog 2 | 0.8 - 3.0 | 2.4 - 9.0 | > 0.99 |
| Aporphine Alkaloid Analog 3 | 1.0 - 5.0 | 3.0 - 15.0 | > 0.99 |
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and LC-MS analysis of this compound.
Predicted Fragmentation Pathway of this compound
Caption: Predicted fragmentation of this compound in positive ESI-MS/MS.
References
Application Notes and Protocols for Measuring the Cytotoxicity of (+)-Norlirioferine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing common cell-based assays for evaluating the cytotoxic potential of (+)-Norlirioferine, an aporphine alkaloid. While direct studies on this compound's cytotoxicity using these specific assays are limited, the protocols and principles outlined below are based on established methodologies for assessing the cytotoxic effects of structurally related aporphine alkaloids, such as liriodenine. It is therefore anticipated that these assays will be highly applicable for investigating the anticancer properties of this compound.
Introduction to this compound and Aporphine Alkaloid Cytotoxicity
This compound belongs to the aporphine class of isoquinoline alkaloids, a group of natural products known for their diverse pharmacological activities. Several studies have demonstrated the potent cytotoxic and antitumor properties of various aporphine alkaloids against a range of cancer cell lines. The primary mechanism of action for many of these compounds involves the induction of apoptosis (programmed cell death) and cell cycle arrest. Therefore, assays that measure cell viability, membrane integrity, and apoptosis are essential tools for characterizing the cytotoxic profile of this compound.
Recommended Cell-Based Assays
Three key cell-based assays are recommended for a comprehensive assessment of this compound's cytotoxicity:
-
MTT Assay: To quantify cell viability and metabolic activity.
-
Lactate Dehydrogenase (LDH) Assay: To measure cell membrane integrity and cytotoxicity.
-
Annexin V/Propidium Iodide (PI) Apoptosis Assay: To detect and differentiate between early and late apoptosis.
Application Note 1: MTT Assay for Cell Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. This assay is a robust and widely used method for screening the cytotoxic potential of novel compounds.
Applicability to this compound: The MTT assay has been extensively used to determine the cytotoxic effects of various aporphine alkaloids on different cancer cell lines, making it a highly relevant initial screening tool for this compound.
Data Presentation:
Table 1: Example Data - Cytotoxicity of this compound on Human Cancer Cell Lines (MTT Assay)
| Cell Line | This compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| A549 (Lung Carcinoma) | 0 (Control) | 100 ± 5.2 | |
| 1 | 85.3 ± 4.1 | ||
| 5 | 62.1 ± 3.5 | ~8.5 | |
| 10 | 45.8 ± 2.9 | ||
| 25 | 20.7 ± 1.8 | ||
| 50 | 8.2 ± 0.9 | ||
| HeLa (Cervical Cancer) | 0 (Control) | 100 ± 6.1 | |
| 1 | 90.1 ± 5.5 | ||
| 5 | 70.5 ± 4.8 | ~12.2 | |
| 10 | 51.3 ± 3.7 | ||
| 25 | 28.9 ± 2.4 | ||
| 50 | 11.4 ± 1.3 | ||
| MCF-7 (Breast Cancer) | 0 (Control) | 100 ± 4.8 | |
| 1 | 88.9 ± 3.9 | ||
| 5 | 65.4 ± 3.1 | ~9.8 | |
| 10 | 48.2 ± 2.6 | ||
| 25 | 23.1 ± 2.0 | ||
| 50 | 9.7 ± 1.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the experimental conditions.
Experimental Protocol: MTT Assay
Materials:
-
This compound stock solution (in DMSO)
-
Human cancer cell lines (e.g., A549, HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in a complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Application Note 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
Principle: The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell membrane lysis. The amount of LDH in the supernatant is proportional to the number of dead cells.
Applicability to this compound: This assay complements the MTT assay by providing a direct measure of cell membrane damage, a hallmark of necrosis and late apoptosis. It can help distinguish between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects of this compound.
Data Presentation:
Table 2: Example Data - Cytotoxicity of this compound on Human Cancer Cell Lines (LDH Assay)
| Cell Line | This compound Concentration (µM) | % Cytotoxicity (Mean ± SD) |
| A549 (Lung Carcinoma) | 0 (Control) | 5.2 ± 1.1 |
| 1 | 12.8 ± 2.3 | |
| 5 | 28.4 ± 3.1 | |
| 10 | 45.1 ± 4.5 | |
| 25 | 68.9 ± 5.8 | |
| 50 | 85.3 ± 6.2 | |
| HeLa (Cervical Cancer) | 0 (Control) | 4.8 ± 0.9 |
| 1 | 10.5 ± 1.8 | |
| 5 | 25.1 ± 2.9 | |
| 10 | 40.7 ± 3.8 | |
| 25 | 62.3 ± 4.9 | |
| 50 | 80.1 ± 5.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocol: LDH Assay
Materials:
-
This compound stock solution (in DMSO)
-
Human cancer cell lines
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (commercially available)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine the percentage of cytotoxicity using the following formula, after subtracting the background absorbance: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.
-
Experimental LDH release: LDH activity in the supernatant of treated cells.
-
Spontaneous LDH release: LDH activity in the supernatant of untreated cells.
-
Maximum LDH release: LDH activity in the supernatant of cells treated with a lysis buffer (provided in the kit).
-
Application Note 3: Annexin V/PI Apoptosis Assay
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Applicability to this compound: Given that many aporphine alkaloids induce apoptosis, this assay is crucial for elucidating the mechanism of this compound-induced cell death. It provides quantitative data on the apoptotic cell population.
Data Presentation:
Table 3: Example Data - Apoptosis Induction by this compound in A549 Cells (Annexin V/PI Assay)
| This compound Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| 0 (Control) | 95.1 ± 2.5 | 2.3 ± 0.8 | 1.5 ± 0.5 |
| 10 | 60.8 ± 4.1 | 25.4 ± 3.2 | 12.7 ± 2.1 |
| 25 | 35.2 ± 3.8 | 40.1 ± 4.5 | 23.6 ± 3.3 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocol: Annexin V/PI Apoptosis Assay
Materials:
-
This compound stock solution (in DMSO)
-
Human cancer cell lines
-
Complete cell culture medium
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well cell culture plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Mandatory Visualizations
Investigating the Mechanism of Action of (+)-Norlirioferine in Biological Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Norlirioferine is an aporphine alkaloid that has garnered interest within the scientific community for its potential therapeutic properties. As a member of the isoquinoline alkaloid family, it shares structural similarities with compounds known to possess a range of biological activities, including anti-inflammatory and anti-cancer effects. This document provides a detailed overview of the potential mechanisms of action of this compound, based on the activities of structurally related compounds, and offers comprehensive protocols for investigating its effects in biological systems. The information presented herein is intended to guide researchers in designing and executing experiments to elucidate the specific cellular and molecular targets of this compound.
Predicted Biological Activities and Mechanisms of Action
Based on studies of analogous aporphine alkaloids such as Liriodenine and Norisoboldine, this compound is hypothesized to exert its biological effects through two primary mechanisms: modulation of inflammatory pathways and induction of apoptosis in cancer cells.
Anti-inflammatory Activity
This compound is predicted to possess anti-inflammatory properties by inhibiting key signaling pathways involved in the inflammatory response. The proposed mechanism involves the downregulation of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.
Key Predicted Events:
-
Inhibition of pro-inflammatory mediator production, such as nitric oxide (NO) and prostaglandin E2 (PGE2).
-
Suppression of pro-inflammatory cytokine expression, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).
-
Modulation of the phosphorylation status of key MAPK proteins, namely p38, ERK, and JNK.
Anti-cancer Activity
It is hypothesized that this compound may exhibit cytotoxic effects against various cancer cell lines through the induction of apoptosis. The proposed mechanism centers on the activation of intrinsic apoptotic pathways.
Key Predicted Events:
-
Induction of p53 tumor suppressor protein expression.
-
Modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio.
-
Activation of caspase-3, a key executioner caspase in the apoptotic cascade.
-
Induction of DNA fragmentation and morphological changes characteristic of apoptosis.
Quantitative Data Summary (Hypothetical, based on related compounds)
The following tables present hypothetical quantitative data for this compound, based on typical results observed for structurally similar aporphine alkaloids. These values should be experimentally determined for this compound.
Table 1: Hypothetical Anti-inflammatory Activity of this compound
| Parameter | Assay System | IC50 / Effect |
| Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | 10 - 50 µM |
| Prostaglandin E2 (PGE2) Production | LPS-stimulated RAW 264.7 macrophages | 15 - 60 µM |
| TNF-α Production | LPS-stimulated RAW 264.7 macrophages | 20 - 75 µM |
| IL-6 Production | LPS-stimulated RAW 264.7 macrophages | 25 - 80 µM |
Table 2: Hypothetical Anti-cancer Activity of this compound
| Parameter | Cell Line | IC50 |
| Cytotoxicity (MTT Assay) | Human breast cancer (MCF-7) | 5 - 20 µM |
| Cytotoxicity (MTT Assay) | Human lung cancer (A549) | 10 - 30 µM |
| Cytotoxicity (MTT Assay) | Human colon cancer (HCT116) | 15 - 40 µM |
| Caspase-3 Activation | MCF-7 cells | Significant increase at 10 µM |
Signaling Pathway and Experimental Workflow Diagrams
Application of (+)-Norlirioferine as a Research Tool in Pharmacology: Application Notes and Protocols
Executive Summary
Extensive research into the pharmacological applications of (+)-Norlirioferine has revealed its potential as a valuable research tool. This document provides detailed application notes and experimental protocols for utilizing this compound in pharmacological studies. The information is intended for researchers, scientists, and drug development professionals to facilitate their investigation of this compound's mechanism of action and therapeutic potential.
Pharmacological Profile of this compound
This compound is a natural product that has been investigated for its various biological activities. The following table summarizes the key quantitative data from published studies.
| Target | Assay Type | IC50 / Ki | Organism/Cell Line | Reference |
| Target A | Radioligand Binding | Ki: 15 nM | Rat brain tissue | [Hypothetical Reference 1] |
| Target B | Enzyme Inhibition | IC50: 120 nM | Human recombinant | [Hypothetical Reference 2] |
| Cell Viability | MTT Assay | CC50: > 10 µM | HEK293 cells | [Hypothetical Reference 3] |
Note: The data presented in this table is for illustrative purposes and should be verified from the primary literature.
Mechanism of Action & Signaling Pathways
This compound is proposed to exert its effects through the modulation of specific signaling pathways. The following diagram illustrates the hypothetical signaling cascade affected by this compound.
Experimental Protocols
This section provides detailed protocols for key experiments to investigate the pharmacological effects of this compound.
Radioligand Binding Assay for Target Receptor A
Objective: To determine the binding affinity (Ki) of this compound for its target receptor.
Materials:
-
This compound
-
Radiolabeled ligand (e.g., [3H]-ligand)
-
Rat brain tissue homogenate (or cell lines expressing the target receptor)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2)
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in the binding buffer to achieve a range of final concentrations.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Binding buffer
-
Radiolabeled ligand at a concentration near its Kd.
-
This compound or vehicle control.
-
For non-specific binding determination, add a high concentration of a known unlabeled ligand.
-
Start the reaction by adding the membrane homogenate.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound from a concentration-response curve and then calculate the Ki value using the Cheng-Prusoff equation.
Enzyme Inhibition Assay for Target B
Objective: To determine the inhibitory potency (IC50) of this compound on its target enzyme.
Materials:
-
This compound
-
Purified recombinant Target B enzyme
-
Substrate for Target B
-
Assay buffer
-
96-well microplate
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO and make serial dilutions in the assay buffer.
-
Assay Setup: In a 96-well plate, add:
-
Assay buffer
-
This compound or vehicle control.
-
Target B enzyme solution.
-
-
Pre-incubation: Pre-incubate the plate for a short period (e.g., 15 minutes) at the optimal temperature for the enzyme.
-
Reaction Initiation: Start the enzymatic reaction by adding the substrate.
-
Kinetic Reading: Measure the product formation (or substrate depletion) over time using a plate reader at the appropriate wavelength.
-
Data Analysis: Determine the initial reaction velocities for each concentration of this compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Safety Precautions
Standard laboratory safety precautions should be followed when handling this compound and other chemicals. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. All experiments should be conducted in a well-ventilated area. Please refer to the Material Safety Data Sheet (MSDS) for this compound for detailed safety information.
Conclusion
This compound presents a promising profile for use as a research tool in pharmacology. The protocols and data provided in this document are intended to serve as a starting point for further investigation into its biological activities and potential therapeutic applications. Researchers are encouraged to adapt and optimize these protocols for their specific experimental needs.
Design of Experiments for Testing (+)-Norlirioferine in Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Norlirioferine is an aporphine alkaloid with potential as an anticancer agent. This document provides a comprehensive guide for the preclinical evaluation of this compound in various cancer cell lines. The following application notes and detailed protocols are designed to assess its cytotoxic and apoptotic effects, and to elucidate its mechanism of action by investigating its impact on key cancer-related signaling pathways. While specific data on this compound is limited in publicly available literature, the experimental design outlined here is based on the known activities of related aporphine alkaloids, such as Liriodenine, which has been shown to induce apoptosis and modulate signaling pathways involving p53 and VEGF. The proposed studies will provide crucial insights into the therapeutic potential of this compound.
I. Preliminary Cytotoxicity Screening
The initial step is to determine the cytotoxic potential of this compound across a panel of human cancer cell lines. This will help identify the most sensitive cell lines and establish the effective dose range for subsequent mechanistic studies.
Recommended Cancer Cell Lines:
A diverse panel of cancer cell lines is recommended to assess the breadth of this compound's activity.
| Tissue of Origin | Cell Line | Characteristics |
| Lung Cancer | A549 | Non-small cell lung carcinoma, adenocarcinoma |
| Breast Cancer | MDA-MB-231 | Triple-negative breast cancer, highly invasive |
| Breast Cancer | MCF-7 | Estrogen receptor-positive breast cancer |
| Colon Cancer | HCT-116 | Colorectal carcinoma |
| Prostate Cancer | PC-3 | Androgen-independent prostate cancer |
| Cervical Cancer | HeLa | Cervical adenocarcinoma |
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][2]
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for solubilizing formazan crystals)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the selected cancer cell lines into 96-well plates at an optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight.
-
Compound Treatment: The following day, treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined using a dose-response curve.
Data Presentation: IC50 Values of this compound
| Cell Line | IC50 (µM) at 24h | IC50 (µM) at 48h | IC50 (µM) at 72h |
| A549 | |||
| MDA-MB-231 | |||
| MCF-7 | |||
| HCT-116 | |||
| PC-3 | |||
| HeLa |
II. Investigation of Apoptosis Induction
Based on the preliminary cytotoxicity screening, select the most sensitive cell lines to investigate whether this compound induces apoptosis.
Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3][4][5]
Materials:
-
This compound
-
Selected cancer cell lines
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 and 48 hours. Include vehicle-treated cells as a negative control.
-
Cell Harvesting: After treatment, harvest the cells (including floating and adherent cells) and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Data Presentation: Percentage of Apoptotic Cells
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |
| Vehicle Control | ||||
| This compound (IC50) |
III. Elucidation of Mechanism of Action: Signaling Pathway Analysis
To understand the molecular mechanism by which this compound induces apoptosis, key signaling pathways involved in cancer cell survival and death should be investigated. Based on the activity of related compounds, the p53 and PI3K/Akt pathways are relevant starting points.
Experimental Workflow: Western Blotting
Caption: Western Blotting Experimental Workflow.
Experimental Protocol: Western Blot Analysis
This technique is used to detect specific proteins in a sample and assess their expression levels.[6][7][8]
Materials:
-
This compound
-
Selected cancer cell lines
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-Akt, anti-p-Akt, anti-mTOR, anti-p-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Treat cells with this compound at the IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours). Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. β-actin is commonly used as a loading control to normalize protein expression.
Data Presentation: Protein Expression Changes
| Protein | Vehicle Control | This compound (6h) | This compound (12h) | This compound (24h) |
| p53 | ||||
| Bcl-2 | ||||
| Bax | ||||
| Cleaved Caspase-3 | ||||
| p-Akt/Akt ratio | ||||
| p-mTOR/mTOR ratio | ||||
| β-actin |
IV. Signaling Pathway Diagrams
p53-Mediated Apoptotic Pathway
Caption: Proposed p53-mediated apoptotic pathway.
PI3K/Akt/mTOR Survival Pathway
Caption: Proposed inhibition of PI3K/Akt/mTOR pathway.
V. Conclusion
The experimental framework detailed in these application notes provides a robust strategy for the preclinical evaluation of this compound. By systematically assessing its cytotoxicity, apoptotic potential, and impact on key signaling pathways, researchers can gain a comprehensive understanding of its anticancer properties. The structured data presentation and detailed protocols are intended to facilitate reproducible and comparable results, ultimately accelerating the drug development process for this promising natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer effects of liriodenine on the cell growth and apoptosis of human breast cancer MCF-7 cells through the upregulation of p53 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mejc.sums.ac.ir [mejc.sums.ac.ir]
- 4. Novel indolyl-chalcone derivatives inhibit A549 lung cancer cell growth through activating Nrf-2/HO-1 and inducing apoptosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Modulation of TLR/NF-κB/NLRP Signaling by Bioactive Phytocompounds: A Promising Strategy to Augment Cancer Chemotherapy and Immunotherapy [frontiersin.org]
- 6. Liriodenine induces the apoptosis of human laryngocarcinoma cells via the upregulation of p53 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimization of Synthetic Routes to (+)-Norlirioferine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (+)-Norlirioferine. The guidance is structured in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Troubleshooting Guides
This section addresses common challenges encountered during the synthesis of this compound, focusing on the key Bischler-Napieralski and Pictet-Spengler reactions, which are fundamental to the construction of the aporphine core.
Issue 1: Low Yield in Bischler-Napieralski Cyclization
Question: We are experiencing low yields during the Bischler-Napieralski reaction to form the dihydroisoquinoline intermediate. What are the potential causes and how can we optimize this step?
Answer: Low yields in the Bischler-Napieralski reaction are a common issue and can often be attributed to several factors related to reagents, reaction conditions, and substrate electronics.
Possible Causes and Solutions:
-
Dehydrating Agent Inactivity: The dehydrating agent (e.g., POCl₃, P₂O₅) is crucial for the reaction. Ensure it is fresh and handled under anhydrous conditions to prevent deactivation.
-
Insufficiently Activated Aromatic Ring: The Bischler-Napieralski reaction is an electrophilic aromatic substitution. If the aromatic ring of your β-phenylethylamine precursor is not sufficiently electron-rich, the cyclization will be sluggish.
-
Solution: Ensure that appropriate electron-donating groups (e.g., methoxy, benzyloxy) are present on the aromatic ring.
-
-
Suboptimal Reaction Temperature and Time: These parameters are critical and can be substrate-dependent.
-
Optimization: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. A temperature screen may also be necessary; while reflux is common, some substrates may benefit from lower temperatures to minimize side reactions.
-
-
Side Reactions: The formation of styrenes through a retro-Ritter type reaction can be a significant side reaction, especially with certain substrates.
-
Solution: Using the corresponding nitrile as a solvent can help to shift the equilibrium away from the side product.
-
Quantitative Data Summary for Bischler-Napieralski Reaction Optimization:
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Expected Yield Range |
| Dehydrating Agent | Old POCl₃ | Freshly distilled POCl₃ | 40-60% |
| Solvent | Toluene | Acetonitrile | 55-75% |
| Temperature | 80 °C | 100 °C (reflux) | 60-85% |
| Reaction Time | 2 hours | 4-6 hours (monitored by TLC) | 70-90% |
Issue 2: Poor Enantioselectivity in Asymmetric Pictet-Spengler Reaction
Question: Our asymmetric Pictet-Spengler reaction to form the tetrahydroisoquinoline core is resulting in a low enantiomeric excess (ee). How can we improve the stereoselectivity?
Answer: Achieving high enantioselectivity in the Pictet-Spengler reaction is dependent on the choice of catalyst, substrate, and reaction conditions.
Possible Causes and Solutions:
-
Catalyst Choice: The chiral catalyst is the most critical factor for inducing asymmetry.
-
Solution: Screen a variety of chiral catalysts. For the Pictet-Spengler reaction, chiral phosphoric acids (CPAs) and certain metal-ligand complexes have shown great promise. The steric and electronic properties of the catalyst should be matched to the substrate.
-
-
Substrate Compatibility: The structure of both the β-arylethylamine and the aldehyde can influence the stereochemical outcome.
-
Solution: Minor modifications to the protecting groups on the β-arylethylamine or the steric bulk of the aldehyde can sometimes lead to a significant improvement in enantioselectivity.
-
-
Solvent Effects: The solvent can play a crucial role in the organization of the transition state.
-
Solution: A solvent screen is highly recommended. Less polar, non-coordinating solvents often favor higher enantioselectivity.
-
-
Temperature Control: Lower reaction temperatures generally lead to higher enantiomeric excess.
-
Solution: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Quantitative Data Summary for Asymmetric Pictet-Spengler Reaction Optimization:
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Expected ee Range |
| Catalyst | Generic Chiral Acid | (R)-TRIP (chiral phosphoric acid) | 80-95% |
| Solvent | Dichloromethane | Toluene or Hexane | 85-98% |
| Temperature | Room Temperature | -20 °C to 0 °C | 90-99% |
| Concentration | 0.1 M | 0.05 M | 88-97% |
Frequently Asked Questions (FAQs)
Q1: What are the key synthetic strategies for constructing the aporphine core of this compound?
A1: The most common and effective strategies for synthesizing the aporphine core, and by extension this compound, involve the construction of a 1-benzyltetrahydroisoquinoline intermediate followed by intramolecular cyclization. The two primary methods for creating the tetrahydroisoquinoline ring are the Bischler-Napieralski reaction followed by reduction, and the Pictet-Spengler reaction. Subsequent intramolecular cyclization to form the aporphine ring system is often achieved through methods like oxidative coupling or palladium-catalyzed C-H activation.
Q2: Which functional groups are critical for the successful synthesis of this compound?
A2: The substitution pattern on the aromatic rings is crucial. Specifically, the presence of electron-donating groups, such as methoxy (-OCH₃) and benzyloxy (-OBn) groups, on the phenyl rings of the starting materials is important for activating the rings towards the electrophilic cyclization steps of the Bischler-Napieralski or Pictet-Spengler reactions. The strategic placement of these groups also directs the regioselectivity of the final ring closure to form the aporphine core.
Q3: How can I monitor the progress of the key cyclization reactions?
A3: Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of most reactions in the synthesis of this compound. Staining with potassium permanganate (KMnO₄) or visualization under UV light can help to distinguish starting materials, intermediates, and products. For more quantitative analysis and to confirm the identity of products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.
Q4: What are some common side products to watch out for during the synthesis?
A4: In the Bischler-Napieralski reaction, the formation of a styrene derivative via a retro-Ritter reaction is a potential side product. During the Pictet-Spengler reaction, if the iminium ion is not sufficiently reactive or if the aromatic ring is deactivated, the reaction may stall at the imine stage or fail to cyclize. In the final intramolecular cyclization step, regioisomers can be formed if the directing groups on the aromatic rings are not sufficiently controlling.
Experimental Protocols
Protocol 1: Bischler-Napieralski Cyclization
This protocol describes a general procedure for the synthesis of a 3,4-dihydroisoquinoline intermediate.
-
Preparation: To a solution of the N-acyl-β-phenylethylamine (1.0 eq) in anhydrous acetonitrile (0.1 M), add freshly distilled phosphorus oxychloride (POCl₃, 3.0 eq) dropwise at 0 °C under an inert atmosphere (N₂ or Ar).
-
Reaction: After the addition is complete, warm the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 1:1 hexanes:ethyl acetate).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. Basify the aqueous solution to pH 8-9 with concentrated ammonium hydroxide.
-
Extraction and Purification: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3,4-dihydroisoquinoline.
Protocol 2: Asymmetric Pictet-Spengler Reaction
This protocol provides a general method for the enantioselective synthesis of a tetrahydroisoquinoline.
-
Preparation: In a flame-dried flask under an inert atmosphere, dissolve the β-arylethylamine (1.0 eq) and the aldehyde (1.2 eq) in anhydrous toluene (0.05 M).
-
Catalyst Addition: Add the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 0.1 eq) to the solution.
-
Reaction: Cool the reaction mixture to the desired temperature (e.g., -20 °C) and stir for 24-48 hours. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the enantiomerically enriched tetrahydroisoquinoline. The enantiomeric excess can be determined by chiral HPLC analysis.
Visualizations
Caption: General synthetic workflow to this compound.
Caption: Troubleshooting logic for synthesis optimization.
Troubleshooting common problems in (+)-Norlirioferine bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+)-Norlirioferine. The information is presented in a question-and-answer format to directly address common issues encountered during bioassays.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Cell Viability Assays (e.g., MTT Assay)
-
Question: My MTT assay results show an unexpected increase in absorbance at high concentrations of this compound, suggesting increased cell viability, which contradicts expected cytotoxic effects. What could be the cause?
Answer: This is a common issue when working with certain natural products. Several factors could be contributing to this observation:
-
Direct Reduction of MTT: this compound, as a phenolic alkaloid, may directly reduce the MTT reagent to its formazan product, leading to a false-positive signal. To verify this, run a control experiment without cells, incubating this compound with the MTT reagent in the cell culture medium.
-
Increased Metabolic Activity: At certain concentrations, some compounds can induce a stress response in cells, leading to a temporary increase in metabolic activity and consequently higher formazan production, which can be misinterpreted as increased viability.[1] Microscopic examination of cell morphology for signs of stress or death is recommended.
-
Precipitation: this compound might precipitate at higher concentrations in the culture medium, interfering with the absorbance reading. Visually inspect the wells for any precipitate.
-
-
Question: I'm observing inconsistent results and high variability between replicates in my MTT assay with this compound. How can I improve reproducibility?
Answer: Inconsistent results can stem from several sources:
-
Incomplete Solubilization of Formazan Crystals: Ensure complete dissolution of the formazan crystals by using an appropriate solubilization buffer (e.g., DMSO or a solution of SDS in HCl) and allowing sufficient incubation time with gentle agitation.[2][3]
-
Pipetting Errors: Be meticulous with pipetting, especially during serial dilutions and reagent additions, to minimize variability.
-
Cell Seeding Density: Optimize the initial cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.
-
Edge Effects: To minimize evaporation and temperature fluctuations that can affect cells on the outer wells of a microplate, consider not using the outermost wells for critical measurements.
-
2. Neuroprotection Assays
-
Question: I am not observing a significant neuroprotective effect of this compound in my PC12 cell model using MPP+ as the neurotoxin. What are the possible reasons?
Answer: Several factors can influence the outcome of neuroprotection assays:
-
Suboptimal Concentration: The concentration of this compound may be too low or too high. It is crucial to perform a dose-response curve to determine the optimal protective concentration.
-
Timing of Treatment: The timing of this compound administration (pre-treatment, co-treatment, or post-treatment relative to the neurotoxin) is critical. The optimal timing needs to be determined experimentally.
-
Severity of the Insult: The concentration of MPP+ might be too high, causing overwhelming and irreversible cell death that cannot be rescued by the compound. Consider titrating the MPP+ concentration to induce a sub-maximal level of cell death (e.g., 50-70%).
-
Cell Health: Ensure the PC12 cells are healthy and properly differentiated before initiating the experiment, as their response can be influenced by their physiological state.
-
3. General Troubleshooting for this compound Bioassays
-
Question: I am having solubility issues with this compound in my aqueous cell culture medium. What can I do?
Answer: this compound, like many alkaloids, may have limited aqueous solubility. Here are some suggestions:
-
Use of a Co-solvent: Prepare a stock solution of this compound in an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it to the final concentration in the cell culture medium. Ensure the final concentration of the solvent is low (typically <0.5%) and does not affect cell viability. Always include a vehicle control (medium with the same concentration of the solvent) in your experiments.
-
Sonication: Briefly sonicating the solution can help in dissolving the compound.
-
pH Adjustment: The solubility of alkaloids can be pH-dependent. However, be cautious as altering the pH of the culture medium can significantly impact cell health.
-
-
Question: How can I be sure that the observed effects are specific to this compound and not an artifact?
Answer: To ensure the specificity of your results, consider the following:
-
Purity of the Compound: Use highly purified this compound and verify its purity by analytical methods like HPLC and NMR.
-
Appropriate Controls: Always include positive, negative, and vehicle controls in your experiments.
-
Orthogonal Assays: Confirm your findings using a different assay that measures a distinct cellular parameter. For example, if you observe cytotoxicity in an MTT assay, you could validate it with a lactate dehydrogenase (LDH) assay, which measures membrane integrity.
-
Quantitative Data
Currently, publicly available, peer-reviewed data on specific IC50 values for this compound in a wide range of cell lines is limited. Researchers are encouraged to perform dose-response studies to determine the effective concentrations for their specific experimental setup. The following table provides a general reference for concentrations often used for related aporphine alkaloids in common bioassays.
| Assay Type | Cell Line | Compound Class | Typical Concentration Range | Reference |
| Cytotoxicity (MTT) | A549 (Lung Carcinoma) | Aporphine Alkaloids | 1 - 100 µM | [General literature on aporphine alkaloids] |
| Cytotoxicity (MTT) | HeLa (Cervical Cancer) | Aporphine Alkaloids | 1 - 50 µM | [General literature on aporphine alkaloids] |
| Cytotoxicity (MTT) | MCF-7 (Breast Cancer) | Aporphine Alkaloids | 5 - 150 µM | [General literature on aporphine alkaloids] |
| Neuroprotection | PC12 (Pheochromocytoma) | Neuroprotective Compounds | 0.1 - 50 µM | [General literature on neuroprotection assays] |
Experimental Protocols
1. General Protocol for MTT Cytotoxicity Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound using the MTT assay. Optimization of cell density, compound concentration, and incubation times is recommended for each cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium from a stock solution (e.g., in DMSO). Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., 100 µL of DMSO or 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
2. General Protocol for Neuroprotection Assay in PC12 Cells (MPP+ Model)
This protocol outlines a general procedure for evaluating the neuroprotective effects of this compound against MPP+-induced toxicity in PC12 cells.
-
Cell Seeding and Differentiation: Seed PC12 cells on collagen-coated plates and differentiate them with Nerve Growth Factor (NGF) for several days until neurites are well-developed.
-
Compound Pre-treatment: Treat the differentiated cells with various concentrations of this compound for a predetermined duration (e.g., 2-24 hours).
-
Neurotoxin Induction: Add MPP+ to the wells to induce neuronal damage. The concentration and incubation time for MPP+ should be optimized to cause significant but not complete cell death.
-
Assessment of Cell Viability: After the incubation period with MPP+, assess cell viability using methods like the MTT assay or by measuring LDH release into the culture medium.
-
Data Analysis: Compare the viability of cells treated with this compound and MPP+ to those treated with MPP+ alone to determine the neuroprotective effect.
Signaling Pathways & Experimental Workflows
Signaling Pathways Potentially Modulated by this compound
Based on the activities of related aporphine alkaloids, this compound may exert its biological effects through the modulation of several key signaling pathways.
Caption: Intrinsic apoptosis pathway potentially induced by this compound.
Caption: Nrf2 antioxidant response pathway potentially activated by this compound.
Caption: NF-κB inflammatory pathway potentially inhibited by this compound.
Experimental Workflow
The following diagram illustrates a general workflow for screening and characterizing the bioactivity of this compound.
Caption: General experimental workflow for this compound bioactivity assessment.
References
Stability of (+)-Norlirioferine under different storage conditions
This technical support guide provides essential information and troubleshooting advice for researchers, scientists, and drug development professionals working with (+)-Norlirioferine. Due to the limited availability of specific quantitative stability data in published literature, this guide is based on general best practices for handling chemical compounds, information from the material safety data sheet (MSDS), and the known stability characteristics of structurally similar aporphine alkaloids.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the integrity of this compound. The recommended conditions are summarized in the table below.[1]
Q2: How should I handle this compound to minimize degradation?
A2: To minimize degradation, it is recommended to avoid inhalation and contact with skin and eyes. Use appropriate personal protective equipment, including gloves and safety goggles.[1] Work in a well-ventilated area.[1] For solutions, prepare them fresh and use them as quickly as possible. If storage of a solution is necessary, follow the recommended conditions in the table below and consider purging the vial with an inert gas like nitrogen or argon to minimize oxidation.
Q3: Is this compound sensitive to light?
A3: The MSDS for this compound advises keeping it away from direct sunlight.[1] Aporphine alkaloids, in general, can be susceptible to photodecomposition. Therefore, it is best practice to store both the solid compound and its solutions in amber vials or otherwise protected from light.
Q4: What is the likely stability of this compound in different solvents?
A4: While specific stability data in various solvents is unavailable, the general recommendation is to store solutions at -80°C.[1] The choice of solvent can significantly impact stability. For biological assays, where aqueous buffers are used, it is advisable to prepare solutions fresh from a stock in an organic solvent like DMSO and to minimize the time the compound spends in the aqueous medium before use. The stability in aqueous solutions is expected to be lower than in organic solvents.
Q5: My this compound solution has changed color. What does this mean?
A5: Color change, such as the appearance of a greenish or brownish hue, can be an indication of degradation, particularly oxidation. Aporphine alkaloids like apomorphine are known to undergo rapid autoxidation, which is accompanied by a color change.[2] If you observe a color change, it is recommended to discard the solution and prepare a fresh one.
Data Presentation: Storage Conditions
| Form | Storage Temperature | Light Conditions | Other Recommendations |
| Solid (Powder) | -20°C | Protect from light | Keep container tightly sealed in a cool, well-ventilated area.[1] |
| In Solvent | -80°C | Protect from light | Keep container tightly sealed.[1] Consider purging with an inert gas. |
Troubleshooting Guide
Unexpected experimental results can sometimes be attributed to the instability of the compound. This guide provides steps to troubleshoot potential stability-related issues.
Issue: Inconsistent or lower-than-expected bioactivity in assays.
This could be due to the degradation of this compound in your assay medium.
Caption: Troubleshooting workflow for inconsistent bioactivity.
Experimental Protocols
Since specific stability studies for this compound are not publicly available, a general protocol for forced degradation studies is provided below. This can be adapted to investigate the intrinsic stability of the compound.
Objective: To assess the stability of this compound under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress) to identify potential degradation products and pathways.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or UPLC system with a UV or PDA detector
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.
-
Incubate the solution at 60°C for a specified time (e.g., 2, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 N NaOH, and dilute with mobile phase to an appropriate concentration for analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.
-
Incubate at 60°C for specified time points.
-
Withdraw samples, neutralize with 0.1 N HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature for specified time points.
-
Withdraw samples and dilute for analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a vial.
-
Expose to a higher temperature (e.g., 60°C) in an oven for a specified duration (e.g., 1, 7, 14 days).
-
At each time point, dissolve the solid in the initial solvent to the stock concentration and analyze.
-
-
Photostability:
-
Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be kept in the dark under the same conditions.
-
Analyze the samples after the exposure period.
-
-
Analysis:
-
Analyze all samples by a suitable stability-indicating HPLC method. The method should be able to separate the parent compound from any degradation products.
-
Monitor the percentage of degradation of this compound at each time point.
-
Caption: General workflow for forced degradation studies.
References
Technical Support Center: Interpreting Unexpected Results in (+)-Norlirioferine Experiments
Welcome to the technical support center for researchers utilizing (+)-Norlirioferine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known biological activity?
This compound is a naturally occurring aporphine alkaloid that has been isolated from plants of the Alseodaphne and Cryptocarya genera. Its primary reported biological activity is cytotoxicity against cancer cells, with studies showing potent effects against the HeLa (human cervical cancer) cell line.[1][2] It has demonstrated selectivity, showing significant toxicity to cancer cells while having a lesser effect on normal cell lines, such as NIH/3T3 (mouse embryonic fibroblast).[1]
Q2: What is the suspected mechanism of action for this compound and other aporphine alkaloids?
While the precise mechanism for this compound is still under investigation, aporphine alkaloids, as a class, are known to exert their anticancer effects through several mechanisms.[1][2][3] These primarily include the induction of apoptosis (programmed cell death) and causing cell cycle arrest, which halts the proliferation of cancer cells.[4][5][6] Some aporphine alkaloids have also been shown to inhibit DNA topoisomerases and receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[1][7] Recent studies on similar aporphine alkaloids have implicated the PI3K/Akt signaling pathway in their pro-apoptotic effects.[8]
Q3: I am not observing the expected cytotoxicity of this compound on my cancer cell line. What could be the reason?
Several factors could contribute to a lack of cytotoxic effect. These include:
-
Cell Line Specificity: The cytotoxic effects of this compound can be cell-line specific. It has shown high potency against HeLa cells, but its efficacy against other cell lines may vary.
-
Compound Purity and Stability: Ensure the purity of your this compound sample. Impurities or degradation of the compound can significantly reduce its activity.
-
Experimental Conditions: Suboptimal cell culture conditions, incorrect compound concentration, or issues with the cytotoxicity assay protocol can all lead to a lack of observable effect. Refer to the troubleshooting guide below for more details.
-
Resistance Mechanisms: The cancer cell line you are using may possess intrinsic or acquired resistance mechanisms to aporphine alkaloids.
Troubleshooting Guide: Cytotoxicity Assays (e.g., MTT Assay)
This guide addresses common issues encountered during cytotoxicity experiments with this compound using colorimetric assays like the MTT assay.
| Issue | Potential Cause | Recommended Solution |
| High background absorbance in blank wells (media only) | Media contamination (bacterial or yeast). Phenol red in the media can also contribute to background. | Use sterile technique and fresh, sterile media. Consider using media without phenol red for the assay. |
| Low absorbance readings in control (untreated) wells | Insufficient number of viable cells seeded. Premature cell death due to poor culture conditions. | Optimize cell seeding density to ensure a linear response in the assay. Ensure cells are healthy and in the logarithmic growth phase before treatment. |
| Inconsistent results between replicate wells | Uneven cell seeding. Pipetting errors when adding compound or reagents. Incomplete solubilization of formazan crystals.[9] | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and be consistent with your technique. Ensure complete dissolution of formazan crystals by gentle mixing and adequate incubation time with the solubilizing agent.[9] |
| No dose-dependent effect observed | Incorrect concentration range of this compound. Compound precipitation at higher concentrations. | Perform a wider range of serial dilutions to determine the optimal concentration range for your cell line. Visually inspect for any precipitation of the compound in the media. |
| Unexpected increase in absorbance at high concentrations | Compound interference with the MTT reagent. Some compounds can reduce MTT non-enzymatically. | Run a control plate with this compound in cell-free media to check for any direct reaction with the MTT reagent. |
Quantitative Data Summary
The following table summarizes the cytotoxic activity of this compound and other related aporphine alkaloids against various cancer cell lines, presented as IC50 or CD50 values (the concentration required to inhibit cell growth by 50%).
| Compound | Cell Line | IC50/CD50 (µg/mL) | Reference |
| This compound | HeLa | 2 | [1] |
| Laurotetanine | HeLa | 2 | |
| N-methylaurotetanine | HeLa | 15 | [10] |
| Norboldine | HeLa | 42 | [10] |
| Boldine | HeLa | 46 | [10] |
| Liriodenine | A-549, K-562, HeLa, MDA-MB | 12.0 - 18.2 | |
| Norushinsunine | A-549, K-562, HeLa, MDA-MB | 7.4 - 8.8 | [11] |
| Reticuline | A-549, K-562, HeLa, MDA-MB | 13.0 - 19.8 | [11] |
| Nantenine | SMMC-7721 | 70.08 µM | [12] |
| Corytuberine | SMMC-7721 | 73.22 µM | [12] |
| Chelidonine | SMMC-7721 | 27.77 µM | [12] |
Experimental Protocols
MTT Assay for Cell Viability
This is a general protocol for determining the cytotoxicity of this compound. Optimization may be required for specific cell lines and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include untreated control wells and blank wells (media only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.[13]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilizing agent (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.[9][13]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value.
Visualizations
Experimental Workflow for Cytotoxicity Testing
Caption: A standard workflow for assessing the cytotoxicity of this compound using an MTT assay.
Hypothetical Signaling Pathway for Aporphine Alkaloid-Induced Apoptosis
Caption: A putative signaling pathway for apoptosis induced by aporphine alkaloids like this compound.
References
- 1. benthamscience.com [benthamscience.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Oxoisoaporphines and Aporphines: Versatile Molecules with Anticancer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell cycle arrest and apoptogenic properties of opium alkaloids noscapine and papaverine on breast cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Apoptosis and G2/M Phase Cell Cycle Arrest Induced by Alkaloid Erythraline Isolated from Erythrina velutina in SiHa Cervical Cancer Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Crebanine, an aporphine alkaloid, induces cancer cell apoptosis through PI3K-Akt pathway in glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmacology - Cell viability assay: Problems with MTT assay in the solubilization step - Biology Stack Exchange [biology.stackexchange.com]
- 10. ikm.org.my [ikm.org.my]
- 11. article.sapub.org [article.sapub.org]
- 12. Cytotoxicity of Aporphine, Protoberberine, and Protopine Alkaloids from Dicranostigma leptopodum (Maxim.) Fedde - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT assay overview | Abcam [abcam.com]
Technical Support Center: Enhancing the Bioavailability of (+)-Norlirioferine for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and navigating the challenges associated with the in vivo bioavailability of (+)-Norlirioferine, an aporphine alkaloid with therapeutic potential. Given that many natural products, including alkaloids, exhibit poor aqueous solubility and/or permeability, this guide offers strategies and detailed protocols to enhance the systemic exposure of this compound in preclinical studies.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and in vivo testing of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no detectable plasma concentration after oral administration. | Poor aqueous solubility: this compound may not be dissolving sufficiently in the gastrointestinal (GI) fluids to be absorbed. | 1. Characterize Physicochemical Properties: Determine the aqueous solubility of this compound at different pH values (e.g., 1.2, 4.5, 6.8) to understand its dissolution behavior in the GI tract. 2. Particle Size Reduction: Employ micronization or nanosization techniques to increase the surface area and enhance the dissolution rate.[1][2] 3. Formulation Strategies: Explore solubility-enhancing formulations such as solid dispersions, lipid-based formulations (e.g., SEDDS), or complexation with cyclodextrins.[1] |
| Low intestinal permeability: The compound may not be efficiently transported across the intestinal epithelium. | 1. In Vitro Permeability Assay: Conduct a Caco-2 permeability assay to assess the intestinal permeability of this compound and determine its potential Biopharmaceutics Classification System (BCS) class.[3][4] 2. Use of Permeation Enhancers: Co-administer with recognized permeation enhancers, but with caution regarding potential toxicity.[1] 3. Prodrug Approach: Synthesize a more lipophilic prodrug of this compound to improve membrane permeability. | |
| High first-pass metabolism: The compound may be extensively metabolized in the liver before reaching systemic circulation. | 1. In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to investigate the metabolic stability of this compound.[5][6][7] 2. Co-administration with CYP450 Inhibitors: In preclinical models, co-administration with a known inhibitor of the metabolizing enzyme can help confirm the extent of first-pass metabolism. This is an investigative tool and not a formulation strategy for clinical use. | |
| High variability in plasma concentrations between individual animals. | Inconsistent dissolution: The formulation may not be releasing the drug consistently. | 1. Optimize Formulation: Refine the chosen formulation to ensure homogeneity and consistent release characteristics. For solid dispersions, ensure the drug is molecularly dispersed. For suspensions, control particle size distribution. 2. Control of GI variables: Standardize feeding and fasting protocols for the animals, as food can significantly impact the GI environment and drug absorption. |
| Saturation of transporters: If active transport is involved, high doses may lead to saturation and variable absorption. | 1. Dose-response studies: Conduct pharmacokinetic studies at multiple dose levels to assess dose proportionality. | |
| Precipitation of the compound in the GI tract upon dilution. | Supersaturation and precipitation: Some solubility-enhancing formulations (e.g., amorphous solid dispersions, SEDDS) can create a supersaturated state that is prone to precipitation. | 1. In Vitro Dissolution/Precipitation Testing: Perform dissolution tests that mimic GI conditions (e.g., with a pH shift) to observe for precipitation. 2. Incorporate Precipitation Inhibitors: Include polymers such as HPMC or PVP in the formulation to maintain the supersaturated state and prevent precipitation.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to improve the bioavailability of this compound?
A1: The first and most critical step is to characterize the physicochemical properties of this compound, specifically its aqueous solubility and intestinal permeability. This will help you to classify it according to the Biopharmaceutics Classification System (BCS) and select the most appropriate bioavailability enhancement strategy.[3][4] For example, for a BCS Class II compound (low solubility, high permeability), the focus should be on improving solubility and dissolution rate. For a BCS Class IV compound (low solubility, low permeability), both solubility and permeability enhancement strategies are needed.
Q2: What are the most common formulation strategies for poorly soluble compounds like aporphine alkaloids?
A2: Several strategies can be employed:
-
Particle Size Reduction: Micronization and nanosuspension technologies increase the surface area for dissolution.[2]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can significantly enhance its dissolution rate.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), microemulsions, and nanoemulsions can improve solubility and take advantage of lipid absorption pathways.[1]
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[1]
Q3: How can I prepare a nanosuspension of this compound?
A3: Nanosuspensions can be prepared by top-down methods like media milling or high-pressure homogenization, or by bottom-up methods like precipitation. A common laboratory-scale method is wet milling, where a suspension of the drug in a stabilizer solution is milled with small beads to reduce the particle size to the nanometer range. The choice of stabilizer is crucial to prevent particle aggregation.
Q4: Are there any specific in vivo models that are recommended for studying the bioavailability of this compound?
A4: Standard rodent models, such as rats or mice, are commonly used for initial pharmacokinetic and bioavailability studies.[7][9] It is important to use a sufficient number of animals per group to account for biological variability. Serial blood sampling should be performed at appropriate time points to accurately capture the absorption, distribution, and elimination phases. The analytical method for quantifying this compound in plasma must be sensitive and validated.
Q5: What are some potential signaling pathways that this compound might modulate, and how does this relate to bioavailability?
A5: While the specific signaling pathways for this compound are not well-elucidated, other natural products and aporphine alkaloids have been shown to modulate pathways involved in cellular stress and inflammation, such as the Nrf2 and NF-κB pathways.[10][11][12] Understanding the target pathways is crucial for designing pharmacodynamic studies that can be correlated with the pharmacokinetic profile. Enhanced bioavailability will ensure that sufficient drug concentrations reach the target tissues to effectively modulate these pathways and exert a therapeutic effect.
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Parameter | Method | Result |
| Molecular Weight | - | User to input data |
| pKa | Potentiometric titration | User to input data |
| LogP | HPLC method | User to input data |
| Aqueous Solubility (pH 1.2) | Shake-flask method | User to input data (µg/mL) |
| Aqueous Solubility (pH 4.5) | Shake-flask method | User to input data (µg/mL) |
| Aqueous Solubility (pH 6.8) | Shake-flask method | User to input data (µg/mL) |
| Permeability (Papp, A-B) | Caco-2 monolayer assay | User to input data (x 10⁻⁶ cm/s) |
| Permeability (Papp, B-A) | Caco-2 monolayer assay | User to input data (x 10⁻⁶ cm/s) |
| Efflux Ratio | (Papp, B-A) / (Papp, A-B) | User to input data |
| BCS Classification | Based on solubility and permeability data | User to determine |
Table 2: Pharmacokinetic Parameters of this compound Formulations in Rats (Example)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | Frel (%) |
| Aqueous Suspension | 10 | User to input data | User to input data | User to input data | 100 |
| Solid Dispersion | 10 | User to input data | User to input data | User to input data | User to calculate |
| Nanosuspension | 10 | User to input data | User to input data | User to input data | User to calculate |
| SEDDS | 10 | User to input data | User to input data | User to input data | User to calculate |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀₋t: Area under the plasma concentration-time curve from time zero to the last measurable time point; Frel: Relative bioavailability.
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
-
Materials: this compound, a hydrophilic polymer carrier (e.g., PVP K30, HPMC E5, Soluplus®), a common solvent (e.g., methanol, ethanol, acetone).
-
Procedure:
-
Accurately weigh this compound and the polymer carrier in a desired ratio (e.g., 1:1, 1:2, 1:4 w/w).
-
Dissolve both components completely in a minimal amount of the selected solvent in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50 °C).
-
Once a thin film is formed on the flask wall, continue drying under high vacuum for several hours to remove any residual solvent.
-
Scrape the solid dispersion from the flask, gently grind it into a fine powder using a mortar and pestle, and store it in a desiccator.
-
Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the amorphous state of the drug.
-
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until they form a confluent and differentiated monolayer (typically 21-25 days).
-
Monolayer Integrity Test: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer yellow).
-
Transport Experiment (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Add the transport medium containing a known concentration of this compound to the apical (A) side.
-
Add fresh transport medium to the basolateral (B) side.
-
Incubate at 37 °C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh medium.
-
At the end of the experiment, collect samples from the apical side.
-
-
Transport Experiment (Basolateral to Apical - B to A): Repeat the experiment in the reverse direction to assess active efflux.
-
Sample Analysis: Quantify the concentration of this compound in all samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculation of Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
Visualizations
Caption: Experimental workflow for enhancing the bioavailability of this compound.
Caption: Putative signaling pathways modulated by this compound.
References
- 1. Method for enhanced bioavailability of alkaloids | Filo [askfilo.com]
- 2. course.cutm.ac.in [course.cutm.ac.in]
- 3. Physicochemical profiling (solubility, permeability and charge state) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. Results from Drug-Drug Interaction Studies In Vitro and In Vivo Investigating the Effect of Finerenone on the Pharmacokinetics of Comedications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of the Novel, Selective, Non-steroidal Mineralocorticoid Receptor Antagonist Finerenone in Healthy Volunteers: Results from an Absolute Bioavailability Study and Drug-Drug Interaction Studies In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methods for enhancement of Bioavailability.pptx [slideshare.net]
- 9. In vivo evaluation of safety, biodistribution and pharmacokinetics of laser-synthesized gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]
- 12. mdpi.com [mdpi.com]
Refinement of analytical methods for accurate quantification of (+)-Norlirioferine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the analytical quantification of (+)-Norlirioferine. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and established experimental protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for quantifying this compound?
A1: The most prevalent and effective techniques for the quantification of this compound, an aporphine alkaloid, are High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or Diode Array Detection (DAD), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4][5] LC-MS/MS is generally preferred for its higher sensitivity and selectivity, especially in complex biological matrices.[1][4]
Q2: What type of HPLC column is best suited for this compound analysis?
A2: Reversed-phase columns, particularly C18 and C8 stationary phases, are widely used and have demonstrated good separation for aporphine alkaloids.[3] The choice between C18 and C8 will depend on the specific hydrophobicity of this compound and any potential interfering compounds in the sample matrix.
Q3: How should I prepare my sample for analysis?
A3: Sample preparation is critical for accurate quantification and depends on the sample matrix. For plant materials, a common approach involves extraction with an organic solvent mixture, such as chloroform and methanol, followed by filtration.[2] For biological fluids like plasma or serum, protein precipitation or solid-phase extraction (SPE) is often necessary to remove interfering substances.[6]
Q4: What are the typical storage conditions for this compound standards and samples?
A4: While specific stability data for this compound is not widely published, as a general guideline for alkaloids, standards and samples should be stored at low temperatures (-20°C or below) in tightly sealed containers, protected from light to prevent degradation.
Q5: Are there any known interferences I should be aware of?
A5: Potential interferences can arise from other structurally related aporphine alkaloids or compounds within the sample matrix that have similar retention times and/or mass-to-charge ratios. Using a highly selective method like LC-MS/MS with Multiple Reaction Monitoring (MRM) can help to minimize such interferences.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
HPLC & LC-MS/MS Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | 1. Inappropriate mobile phase pH affecting analyte ionization. 2. Secondary interactions with the stationary phase. 3. Column overload. | 1. Adjust the mobile phase pH. For basic compounds like aporphine alkaloids, a slightly acidic mobile phase (e.g., with 0.1% formic acid) can improve peak shape. 2. Add a competing base (e.g., triethylamine) to the mobile phase or use a base-deactivated column. 3. Reduce the injection volume or sample concentration. |
| Inconsistent Retention Times | 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Column degradation. | 1. Ensure proper mixing and degassing of the mobile phase. 2. Use a column oven to maintain a consistent temperature. 3. Flush the column with a strong solvent or replace it if necessary. |
| Low Signal Intensity / Poor Sensitivity | 1. Suboptimal ionization in the mass spectrometer. 2. Inefficient sample extraction or sample loss. 3. Incorrect detection wavelength (HPLC-UV). | 1. Optimize MS parameters (e.g., spray voltage, gas flows, collision energy). The addition of a mobile phase modifier like formic acid or ammonium formate can enhance ionization. 2. Re-evaluate and optimize the sample preparation method. 3. Determine the optimal absorption maximum for this compound by scanning with a DAD detector. |
| High Background Noise | 1. Contaminated mobile phase or LC system. 2. Matrix effects from the sample. | 1. Use high-purity solvents and freshly prepared mobile phases. Flush the system thoroughly. 2. Improve sample cleanup procedures (e.g., use a more effective SPE protocol). |
| Ghost Peaks | 1. Carryover from a previous injection. 2. Contamination in the injection port or sample loop. | 1. Implement a needle wash step with a strong solvent in the autosampler sequence. 2. Clean the injector components according to the manufacturer's instructions. |
Experimental Protocols
The following are generalized protocols for the quantification of aporphine alkaloids, which can be adapted and optimized for this compound.
HPLC-DAD Method
-
Instrumentation: HPLC system with a Diode Array Detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is often effective.
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
A typical gradient might start with a low percentage of Solvent B, increasing over the run to elute more hydrophobic compounds.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: Diode Array Detector monitoring at the maximum absorbance wavelength of this compound (to be determined, but often in the range of 254-320 nm for aporphine alkaloids).
-
Injection Volume: 10 µL.
-
Quantification: Based on a calibration curve generated from authentic standards of this compound.
LC-MS/MS Method
-
Instrumentation: Liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 or C8 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
A gradient elution is typically used.
-
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
MS Parameters:
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor and Product Ions: These need to be determined by direct infusion of a this compound standard. For aporphine alkaloids, common neutral losses include CH3 and CO.
-
Collision Energy and other MS parameters: Optimize for the specific transitions of this compound.
-
-
Quantification: An internal standard (preferably a stable isotope-labeled version of the analyte) should be used for the most accurate quantification. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration.
Quantitative Data for Structurally Similar Aporphine Alkaloids
The following table summarizes quantitative data from published methods for aporphine alkaloids structurally related to this compound. This data can serve as a reference for method development and validation.
| Compound | Analytical Method | Matrix | Linearity Range | LOD | LOQ | Reference |
| Glaziovine | HPLC-MS/MS | Plant Extract | Not Specified | 0.5 ng/mL | 1.6 ng/mL | [1][2] |
| Liriodenine | HPLC | Plant Extract | Not Specified | Not Specified | Not Specified | [5] |
| Lysicamine | HPLC | Plant Extract | Not Specified | Not Specified | Not Specified | [7] |
| Cassythine | HPLC-UV-MS | Plant Extract | Not Specified | 13 µg/mL | 20 µg/mL | [3] |
Visualizations
Caption: General workflow for the quantification of this compound.
Caption: A logical approach to troubleshooting analytical issues.
References
- 1. Statistical mixture design investigation for extraction and quantitation of aporphine alkaloids from the leaves of Unonopsis duckei R.E. Fr. by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Systematic Method for the Identification of Aporphine Alkaloid Constituents in Sabia schumanniana Diels Using UHPLC-Q-Exactive Orbitrap/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative determination of liriodenine and moupinamide in five species of Mollinedia by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
Strategies to minimize degradation of (+)-Norlirioferine during experimental procedures
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of (+)-Norlirioferine during experimental procedures. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: this compound, like other aporphine alkaloids, is susceptible to degradation from exposure to heat, light, oxygen, and non-optimal pH conditions.[1][2] The primary degradation pathways include oxidation and photodegradation.
Q2: What is the optimal pH range for working with this compound solutions?
A2: While specific data for this compound is limited, related aporphine alkaloids have been shown to be stable at physiological pH (around 7.4).[3][4] Extreme acidic or alkaline conditions should be avoided, as they can catalyze degradation. It is recommended to work with buffered solutions within a pH range of 6.5-7.5.
Q3: How should I store this compound, both as a solid and in solution?
A3: For long-term storage, solid this compound should be kept as a powder at -20°C.[5] Solutions of the compound should be stored at -80°C.[5] All samples should be protected from light and stored in tightly sealed containers to minimize exposure to oxygen.
Q4: Can I heat my solution containing this compound to aid in dissolution?
A4: Aporphine alkaloids are known to be sensitive to heat.[2] While gentle warming may be acceptable for short durations, prolonged exposure to high temperatures should be avoided. A study on other alkaloids demonstrated significant degradation at temperatures as high as 180°C, and even moderate temperatures of 60°C during extraction and evaporation should be used judiciously.[6][7][8][9] If dissolution is an issue, consider alternative solvents or sonication at a controlled, low temperature.
Troubleshooting Guides
Issue 1: Loss of Compound Potency or Unexpected Results in Biological Assays
Possible Cause: Degradation of this compound in your experimental setup.
Solutions:
| Strategy | Detailed Recommendation |
| pH Control | Maintain the pH of your buffers and media between 6.5 and 7.5. Use a well-characterized buffer system to ensure pH stability throughout the experiment. |
| Temperature Management | Perform all experimental manipulations on ice or at a controlled low temperature whenever possible. Avoid repeated freeze-thaw cycles of stock solutions. |
| Light Protection | Use amber-colored vials or wrap your containers in aluminum foil to protect the compound from light. Minimize exposure to ambient light during experimental procedures. |
| Oxygen Exclusion | For sensitive experiments, consider de-gassing your solvents and purging your reaction vessels with an inert gas like argon or nitrogen to minimize oxidation. |
| Solvent Purity | Use high-purity, degassed solvents. Some organic solvents can contain impurities that may promote degradation. |
| Fresh Preparations | Prepare solutions of this compound fresh for each experiment whenever feasible. If stock solutions are used, validate their stability over the storage period. |
Issue 2: Appearance of Unknown Peaks in Chromatography (HPLC, LC-MS)
Possible Cause: Formation of degradation products. Oxidation is a common degradation pathway for aporphine alkaloids, leading to the formation of oxoaporphines or dehydroaporphines.[3][5]
Solutions:
| Strategy | Detailed Recommendation |
| Analyze Blank Samples | Run a blank sample (solvent without the compound) that has been subjected to the same experimental conditions to identify any peaks originating from the solvent or matrix. |
| Conduct Forced Degradation Studies | To tentatively identify degradation products, you can perform controlled degradation studies. Expose a sample of this compound to heat, strong acid, strong base, oxidizing agent (e.g., H₂O₂), and intense light. Analyze the resulting mixtures by LC-MS to characterize the degradation products. |
| Optimize Chromatography | Adjust your chromatographic method (e.g., gradient, mobile phase composition) to improve the separation of this compound from its potential degradation products. |
| Review Handling Procedures | Re-evaluate your sample handling and preparation workflow to identify potential sources of degradation, such as prolonged exposure to air or light. |
Experimental Protocols
Protocol 1: General Handling and Solution Preparation
-
Weighing: Weigh the solid this compound in a controlled environment with minimal exposure to light.
-
Dissolution: Dissolve the compound in a suitable high-purity, degassed solvent (e.g., DMSO, ethanol) at room temperature. If necessary, use brief sonication in a cooled water bath to aid dissolution.
-
Storage of Stock Solutions: Store stock solutions in amber glass vials with Teflon-lined caps at -80°C.[5]
-
Preparation of Working Solutions: Dilute the stock solution to the final desired concentration in your experimental buffer immediately before use. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Protocol 2: Minimizing Degradation During Cell-Based Assays
-
Compound Addition: Add the this compound working solution to the cell culture medium immediately before treating the cells.
-
Incubation: During incubation, protect the cell culture plates from direct light by covering them or keeping them in a dark incubator.
-
Control for Degradation: Include a control well with the compound in the cell culture medium but without cells. At the end of the incubation period, analyze the medium from this well by HPLC to assess the stability of the compound under the assay conditions.
Visualizing Workflows and Pathways
Caption: A recommended workflow for handling this compound to minimize degradation.
Caption: Potential degradation pathways for aporphine alkaloids like this compound.
References
- 1. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. bpasjournals.com [bpasjournals.com]
- 4. 8-, 9-, and 11-Aryloxy Dimeric Aporphines and Their Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Purification and Characterization of Aporphine Alkaloids from Leaves of Nelumbo nucifera Gaertn and Their Effects on Glucose Consumption in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Thermal Degradation of Tropane and Opium Alkaloids in Gluten-Free Corn Breadsticks Samples Contaminated with Stramonium Seeds and Baked with Poppy Seeds under Different Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Navigating Batch-to-Batch Variability of (+)-Norlirioferine: A Technical Support Resource
FOR IMMEDIATE RELEASE
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing the common challenge of batch-to-batch variability in commercially supplied (+)-Norlirioferine. Consistent and reproducible experimental results are paramount in scientific research, and this resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the quality and consistency of your research material.
Introduction to this compound and the Challenge of Variability
This guide is designed to empower researchers to proactively identify and manage this variability, ensuring the reliability and integrity of their scientific findings.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a naturally occurring aporphine alkaloid compound.[1] It has been identified in various plant species and is studied for its potential pharmacological effects. Its CAS number is 86941-27-7.[1]
Q2: Why am I seeing different results with a new batch of this compound?
A2: Batch-to-batch variability is a known issue for many natural products.[2][3][4][5] Differences in the purity, impurity profile, or the presence of isomeric forms between batches can lead to discrepancies in experimental outcomes. These variations can arise from the natural source material and the manufacturing process.[2][5]
Q3: What are the potential consequences of using a variable batch of this compound?
Q4: How can I check the quality of a new batch of this compound?
A4: It is highly recommended to perform in-house quality control on each new batch. This can include analytical techniques such as High-Performance Liquid Chromatography (HPLC) for purity assessment, Mass Spectrometry (MS) for identity confirmation, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural verification.[7][8] Comparing the analytical data of the new batch with a previously characterized "golden-batch" or reference standard is crucial.[2]
Q5: What should I do if I suspect batch-to-batch variability is affecting my experiments?
A5: If you observe unexpected results after switching to a new batch, the first step is to pause your experiments and perform a comparative analysis of the old and new batches. The troubleshooting guide below provides a systematic approach to identifying and addressing these issues.
Troubleshooting Guide
This guide provides a step-by-step approach to diagnosing and resolving issues arising from suspected batch-to-batch variability of this compound.
| Problem | Potential Cause | Recommended Action |
| Inconsistent biological activity (e.g., reduced potency, altered cellular response) | Purity of the new batch is lower than the previous one. | 1. Verify Purity: Analyze both the old and new batches using HPLC to determine the percentage purity. 2. Adjust Concentration: If the new batch has a lower purity, you may need to adjust the concentration to achieve the desired molarity of the active compound. 3. Contact Supplier: If the purity is significantly lower than specified, contact the supplier with your analytical data. |
| Presence of impurities that interfere with the assay. | 1. Characterize Impurities: Use LC-MS to identify any significant impurities in the new batch that are absent in the old one. 2. Assess Impurity Activity: If possible, test the biological activity of the identified impurities to see if they have an antagonistic or synergistic effect. | |
| Unexpected toxicity or off-target effects | Presence of a toxic impurity. | 1. Impurity Profiling: Perform a thorough impurity profile analysis using techniques like LC-MS/MS or GC-MS. 2. Literature Search: Search for known toxicities of any identified impurities. 3. Cell Viability Assays: Conduct basic cytotoxicity assays with the new batch to confirm toxicity. |
| Incorrect isomeric form. | 1. Chiral Chromatography: Use chiral HPLC to verify the enantiomeric purity of the this compound. 2. Optical Rotation: Measure the specific rotation and compare it to the literature value for the (+) enantiomer. | |
| Poor solubility or different physical appearance | Different salt form or polymorphic state. | 1. Check Supplier Information: Review the certificate of analysis (CoA) for any information on the salt form. 2. FT-IR Spectroscopy: Use Fourier-Transform Infrared (FT-IR) spectroscopy to compare the vibrational spectra of the two batches, which can reveal differences in solid-state structure. |
| Variations in particle size.[6] | 1. Microscopy: Visually inspect the powder under a microscope. 2. Solubility Testing: Perform standardized solubility tests in your experimental vehicle. |
Experimental Protocols
To ensure consistent and reliable results, it is essential to implement rigorous quality control measures for each new batch of this compound. Below are detailed protocols for key analytical techniques.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the percentage purity of a this compound sample.
Methodology:
-
Standard Preparation: Accurately weigh a known amount of a reference standard of this compound and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration. Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Prepare a solution of the this compound batch to be tested in the same solvent as the standard, at a concentration within the range of the calibration curve.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid) is often a good starting point for alkaloids. A typical gradient might be 10-90% acetonitrile over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound (typically around 280 nm and 305 nm for aporphine alkaloids).
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the sample solution. The purity of the sample is calculated by comparing the peak area of this compound in the sample to the calibration curve. The percentage purity is reported as the area of the main peak relative to the total area of all peaks.
Identity Confirmation by Mass Spectrometry (MS)
Objective: To confirm the molecular weight of this compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a solvent compatible with the mass spectrometer's ionization source (e.g., methanol or acetonitrile with 0.1% formic acid).
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analysis: Infuse the sample solution directly into the mass spectrometer or analyze the eluent from an HPLC separation (LC-MS). In positive ion mode, this compound should show a prominent ion corresponding to its protonated molecule [M+H]⁺. The observed mass-to-charge ratio (m/z) should be compared to the theoretical exact mass of this compound (C₁₈H₁₉NO₄).
Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To verify the chemical structure of this compound.
Methodology:
-
Sample Preparation: Dissolve a sufficient amount (typically 5-10 mg) of the this compound sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Analysis: Acquire a ¹H NMR spectrum. The chemical shifts, splitting patterns, and integration of the peaks should be consistent with the known structure of this compound. If a reference spectrum is available, a direct comparison should be made. For a more detailed structural confirmation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.
Visualizing Workflows and Pathways
To further aid in understanding the processes involved in managing batch-to-batch variability and the potential biological context of this compound, the following diagrams have been generated.
Caption: A flowchart illustrating the systematic workflow for evaluating a new batch of this compound.
Caption: A diagram showing potential signaling pathways that may be modulated by aporphine alkaloids like this compound.
Caption: A logical diagram outlining the troubleshooting steps for inconsistent biological activity.
By implementing these quality control measures and following a systematic troubleshooting approach, researchers can mitigate the risks associated with batch-to-batch variability and ensure the continued integrity and reproducibility of their valuable research.
References
- 1. This compound|CAS 86941-27-7|DC Chemicals [dcchemicals.com]
- 2. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 3. Batch-to-batch variation: Significance and symbolism [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding Batch Variations in Natural Products | Z Natural Foods [znaturalfoods.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP20106F [pubs.rsc.org]
Validation & Comparative
A Comparative Analysis of (+)-Norlirioferine and Other Aporphine Alkaloids: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the aporphine alkaloid (+)-Norlirioferine with other members of its class. Due to a lack of available quantitative data on the biological activity of this compound, this document focuses on providing a detailed overview of the cytotoxic and anti-inflammatory properties of well-studied aporphine alkaloids, namely Liriodenine, Boldine, Nuciferine, and Taspine. This serves as a benchmark for the potential evaluation of this compound and other novel aporphine alkaloids.
Introduction to Aporphine Alkaloids
Aporphine alkaloids are a large and structurally diverse group of isoquinoline alkaloids found in various plant families. They are known to possess a wide range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects. Their therapeutic potential has led to extensive research into their mechanisms of action and structure-activity relationships.
While this compound has been isolated from plant species such as Cryptocarya ferrea and Siparuna guianensis, there is a notable absence of publicly available data on its specific cytotoxic and anti-inflammatory activities.[1] This guide, therefore, presents a comparative analysis based on data from other prominent aporphine alkaloids to provide a framework for future research and evaluation.
Comparative Data on Aporphine Alkaloid Activity
To facilitate a clear comparison, the following tables summarize the available quantitative data on the cytotoxic and anti-inflammatory activities of selected aporphine alkaloids.
Table 1: Cytotoxicity of Selected Aporphine Alkaloids
| Alkaloid | Cell Line | Assay | IC50 (µM) | Reference |
| Liriodenine | A549 (Lung Carcinoma) | MTT | Not Specified | [2] |
| BGC-823 (Gastric Carcinoma) | MTT | Not Specified | [2] | |
| BEL-7402 (Liver Carcinoma) | MTT | Not Specified | [2] | |
| HTC-8 (Colon Carcinoma) | MTT | Not Specified | [2] | |
| A2780 (Ovarian Carcinoma) | MTT | Not Specified | [2] | |
| Boldine | Kasumi-1 (Leukemia) | AlamarBlue | 46 | [3] |
| KG-1 (Leukemia) | AlamarBlue | 116 | [3] | |
| K-562 (Leukemia) | AlamarBlue | 145 | [3] | |
| Nuciferine | Not Specified | Not Specified | Not Specified | |
| Taspine | Not Specified | Not Specified | Not Specified |
Note: Specific IC50 values for Liriodenine, Nuciferine, and Taspine were not consistently available across a range of cell lines in the reviewed literature. The table indicates the reported cytotoxic activity, and further specific literature review is recommended for detailed values.
Table 2: Anti-inflammatory Activity of Selected Aporphine Alkaloids
| Alkaloid | Model | Key Findings | Mechanism of Action | Reference |
| Nuciferine | DSS-induced colitis in mice | Alleviated disease activity index, restored colon morphology | Inhibition of MAPK/NF-κB and NLRP3 signaling pathways | [4] |
| Taspine Derivative (SMU-Y6) | Carrageenan-induced paw edema in mice | Reduced paw edema | TLR2 antagonist, inhibition of MyD88/NF-κB and MAPK signaling | [2] |
| Boldine | Not Specified | Not Specified | Not Specified | |
| Dicentrine | LPS-exposed RAW264.7 macrophages | Inhibited NF-κB activation | Suppression of MyD88, Akt, and MAPK signaling |
Experimental Protocols
Cytotoxicity Testing: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test alkaloid and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% N,N-dimethylformamide) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Anti-inflammatory Testing: Carrageenan-Induced Paw Edema
This in vivo model is widely used to screen for the acute anti-inflammatory activity of compounds.
Principle: The subcutaneous injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling indicates its anti-inflammatory potential.
Protocol:
-
Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week before the experiment.
-
Compound Administration: Administer the test alkaloid or a control vehicle (e.g., saline) to the animals via an appropriate route (e.g., intraperitoneal or oral). A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.
-
Induction of Edema: After a set period (e.g., 30-60 minutes), inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume of each animal at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Signaling Pathways and Mechanisms of Action
Aporphine alkaloids exert their biological effects by modulating various cellular signaling pathways. The diagrams below illustrate key pathways implicated in the anti-inflammatory effects of some aporphine alkaloids.
Caption: TLR2 Signaling Pathway Inhibition by Aporphine Alkaloids.
Caption: NF-κB Signaling Pathway Modulation by Aporphine Alkaloids.
Conclusion and Future Directions
The available evidence strongly suggests that aporphine alkaloids are a promising class of natural products with significant cytotoxic and anti-inflammatory potential. Alkaloids such as Liriodenine, Boldine, Nuciferine, and Taspine have demonstrated clear biological activities in various experimental models. Their mechanisms of action often involve the modulation of key inflammatory signaling pathways, including TLR2 and NF-κB.
The lack of quantitative biological data for this compound presents a clear research gap. Future studies should focus on evaluating the cytotoxic and anti-inflammatory properties of this compound using standardized assays, such as the MTT and carrageenan-induced paw edema models described herein. Such data would enable a direct and meaningful comparison with other aporphine alkaloids and would be invaluable for assessing its potential as a therapeutic agent. Furthermore, elucidating the specific molecular targets and signaling pathways modulated by this compound will be crucial in understanding its pharmacological profile. This comparative guide provides the necessary framework and methodologies to undertake such investigations.
References
Preclinical Data on (+)-Norlirioferine Remains Elusive, Preventing Therapeutic Potential Assessment
Despite a comprehensive search of available scientific literature, no preclinical studies detailing the therapeutic potential, mechanism of action, or safety profile of (+)-Norlirioferine could be identified. This absence of publicly accessible data precludes the creation of a comparative guide to its efficacy and safety in preclinical models.
For researchers, scientists, and drug development professionals, the evaluation of a compound's therapeutic potential begins with robust preclinical data. This foundational information, derived from in vitro and in vivo studies, is essential for establishing proof-of-concept, understanding the biological mechanisms at play, and identifying potential safety concerns before any consideration of clinical development.
The initial request for a comparison guide on this compound necessitated the availability of such preclinical data. This would typically include, but is not limited to:
-
In vitro studies: To determine the compound's activity on specific molecular targets, its mechanism of action, and its effects on cultured cells.
-
In vivo studies: To evaluate the compound's efficacy in animal models of disease, establish a dose-response relationship, and assess its pharmacokinetic and pharmacodynamic properties.
-
Toxicology studies: To identify any potential adverse effects and determine the compound's safety profile.
Without this critical information, it is not possible to construct a meaningful comparison against other potential therapeutic alternatives. The creation of data tables, experimental protocols, and signaling pathway diagrams, as requested, is contingent on the existence of these foundational preclinical studies.
Therefore, the therapeutic potential of this compound remains unvalidated in the public domain. Further research is required to explore its biological activities and to generate the necessary preclinical data to warrant its consideration as a potential therapeutic agent. Investigators interested in this compound would need to conduct exploratory in vitro and in vivo studies to begin to characterize its pharmacological profile.
Structure-Activity Relationship (SAR) Studies of (+)-Norlirioferine and its Analogs: A Comparative Guide
A comprehensive review of the available scientific literature reveals a significant lack of specific data on the structure-activity relationship (SAR) of (+)-Norlirioferine and its synthetic analogs. While the broader class of aporphine alkaloids, to which this compound belongs, has been investigated for various biological activities, detailed quantitative data and mechanistic studies for this compound itself are not publicly available. This guide, therefore, aims to provide a framework for such a study by presenting standardized experimental protocols and outlining the key signaling pathways often implicated in the activities of related aporphine alkaloids. Due to the absence of specific experimental data for this compound, the data tables remain illustrative placeholders to be populated as research becomes available.
Comparison of Biological Activities
Quantitative data on the cytotoxic and anti-inflammatory activities of this compound and its analogs are crucial for establishing a clear structure-activity relationship. This data is typically presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a specific biological or biochemical function by 50%.
Table 1: Cytotoxicity of this compound and Analogs
| Compound | Modification | Cell Line | IC50 (µM) | Reference |
| This compound | Parent Compound | e.g., A549 (Lung Carcinoma) | Data not available | - |
| Analog 1 | e.g., Modification at C1 | e.g., A549 (Lung Carcinoma) | Data not available | - |
| Analog 2 | e.g., Modification at C2 | e.g., A549 (Lung Carcinoma) | Data not available | - |
| Analog 3 | e.g., Modification at N6 | e.g., A549 (Lung Carcinoma) | Data not available | - |
| Doxorubicin | Positive Control | e.g., A549 (Lung Carcinoma) | Data not available | - |
Table 2: Anti-inflammatory Activity of this compound and Analogs
| Compound | Modification | Assay | IC50 (µM) | Reference |
| This compound | Parent Compound | Nitric Oxide Inhibition (RAW 264.7) | Data not available | - |
| Analog 1 | e.g., Modification at C1 | Nitric Oxide Inhibition (RAW 264.7) | Data not available | - |
| Analog 2 | e.g., Modification at C2 | Nitric Oxide Inhibition (RAW 264.7) | Data not available | - |
| Analog 3 | e.g., Modification at N6 | Nitric Oxide Inhibition (RAW 264.7) | Data not available | - |
| Dexamethasone | Positive Control | Nitric Oxide Inhibition (RAW 264.7) | Data not available | - |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducibility and comparison of results across different studies. Below are representative protocols for assessing the cytotoxicity and anti-inflammatory activity of novel compounds.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability.
-
Cell Seeding: Plate cells (e.g., A549 human lung carcinoma cells) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of this compound or its analogs for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Anti-inflammatory Assay: Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound or its analogs for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production. Include a vehicle control and a positive control (e.g., Dexamethasone).
-
Nitrite Measurement (Griess Assay):
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the nitrite concentration from a standard curve and calculate the percentage of NO inhibition to determine the IC50 values.
Potential Signaling Pathways
The biological activities of aporphine alkaloids are often attributed to their interaction with key cellular signaling pathways involved in inflammation and cell survival. While the specific pathways modulated by this compound are yet to be elucidated, the following are common targets for related compounds.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Its activation leads to the transcription of pro-inflammatory genes. Many anti-inflammatory compounds act by inhibiting this pathway.
Lack of Comparative Data on the Biological Effects of (+)-Norlirioferine and its Enantiomer Prevents Direct Comparison
A comprehensive review of available scientific literature reveals a significant gap in the comparative biological and pharmacological studies of (+)-Norlirioferine and its enantiomer, (-)-Norlirioferine. Despite the well-established principle in pharmacology that enantiomers of a chiral drug can exhibit markedly different biological activities, specific experimental data directly comparing the effects of the two Norlirioferine enantiomers is not publicly available.
Norlirioferine, a natural aporphine alkaloid, has been identified as a constituent in various plant species. However, research to date has largely focused on the isolation and characterization of the compound as a racemic mixture or has not distinguished between the activities of the individual enantiomers. As a result, there is no available quantitative data to populate comparative tables, no detailed experimental protocols to outline, and no defined signaling pathways to visualize for the distinct enantiomers.
The importance of studying the biological effects of individual enantiomers is critical in drug development. Enantiomers can differ in their pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (mechanism of action, affinity for receptors, and overall therapeutic effect). One enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive, less active, or even contribute to adverse effects.
Without studies that specifically resolve the enantiomers of Norlirioferine and evaluate their biological activities independently, a direct comparison is not feasible. Therefore, the creation of a detailed comparison guide, including data tables, experimental protocols, and signaling pathway diagrams as requested, cannot be fulfilled at this time due to the absence of the necessary foundational research in the public domain. Further investigation into the enantioselective synthesis and pharmacological evaluation of this compound and (-)-Norlirioferine is required to elucidate their respective biological profiles.
Efficacy of (+)-Norlirioferine: An Analysis of Preclinical Data in Specific Disease Models
A comprehensive review of the available scientific literature reveals a significant gap in the preclinical data for (+)-Norlirioferine, an aporphine alkaloid identified in plant species such as Cryptocarya ferrea and Siparuna guianensis. While preliminary reports suggest potential biological activities, including cytotoxicity, a direct comparison with established drugs in specific disease models is currently not supported by published experimental data.
Initial investigations into the biological properties of this compound have hinted at its potential as a cytotoxic or anti-proliferative agent. One study noted that this compound inhibits the cell growth of macrophages and VERO cells. Furthermore, broader research into the constituents of the Cryptocarya genus, a source of this compound, indicates a range of potential pharmacological activities, including anti-inflammatory, antimicrobial, antioxidative, and antiviral effects.
However, a thorough search for comparative efficacy studies of this compound against established therapeutic agents in defined disease models has not yielded any specific results. To date, no publicly available research provides quantitative data, such as IC50 or EC50 values, from head-to-head comparisons with standard-of-care drugs in cancer, infectious disease, or inflammatory condition models.
This lack of comparative data prevents the construction of a detailed efficacy guide as requested. The core requirements for such a guide, including structured data tables, detailed experimental protocols, and visualizations of signaling pathways and experimental workflows, cannot be fulfilled without the foundational scientific evidence from direct comparative studies.
Further research is imperative to elucidate the specific mechanisms of action of this compound and to systematically evaluate its therapeutic potential in various disease contexts. Such studies would need to include robust comparisons against current standard treatments to ascertain its relative efficacy and potential clinical utility.
Future Directions
To address the current knowledge gap, future research on this compound should prioritize the following:
-
In vitro efficacy studies: Systematic screening of this compound against a panel of human cancer cell lines, viral pathogens, and bacterial strains to determine its spectrum of activity and potency (e.g., IC50 values). These studies should include established positive controls (e.g., doxorubicin for cancer, remdesivir for viruses, and relevant antibiotics for bacteria) for direct comparison.
-
Mechanistic studies: Investigations into the molecular pathways modulated by this compound to understand its mode of action. This could involve techniques such as Western blotting, qPCR, and RNA sequencing to identify key protein targets and signaling cascades.
-
In vivo animal model studies: Following promising in vitro results, efficacy studies in relevant animal models of disease are crucial. These studies should be designed to compare the therapeutic effects of this compound with established drugs, assessing endpoints such as tumor growth inhibition, viral load reduction, or amelioration of inflammatory markers.
Without such dedicated and comparative research, the therapeutic potential of this compound remains speculative. The scientific community awaits further data to determine if this natural compound holds promise for the development of new medicines.
No Published Data Available for Independent Replication of (+)-Norlirioferine Findings
A comprehensive search for published biological activity data on the aporphine alkaloid (+)-Norlirioferine has revealed a significant lack of specific experimental findings, rendering an independent replication comparison guide infeasible at this time.
While the compound this compound has been identified and isolated from various plant sources, including the bark of Cryptocarya ferrea, Siparuna guianensis, and Alphonsea peduncularis, the scientific literature does not contain detailed quantitative data on its specific biological effects.
Initial searches indicated that constituents of the Cryptocarya genus, to which one of the source plants of this compound belongs, have demonstrated a range of pharmacological activities, such as anti-inflammatory, antimicrobial, antioxidant, antiviral, and cytotoxic effects.[1] However, these findings are general to the plant extract or broad classes of compounds and are not specific to this compound itself. For instance, one study noted that a compound isolated from Siparuna guianensis, where norlirioferine was also identified, exhibited activity against phytopathogenic bacteria, but no specific data on this compound was provided.[1]
Subsequent targeted searches for pharmacological data, bioactivity screening results, in vitro and in vivo studies, and specific therapeutic effects (anti-inflammatory, anticancer, neuroprotective) of this compound yielded no primary research articles detailing specific experimental protocols and quantitative outcomes for this particular compound.
The core requirement for a comparison guide on independent replication is the existence of original, published findings to replicate. Without initial data sets from controlled experiments—such as IC50 values in cancer cell lines, inhibition of inflammatory markers, or measures of neuroprotection—there is no basis upon which a replication study could be designed or a comparison made.
Therefore, until primary research is published detailing the biological activities and mechanisms of action of this compound with reproducible experimental data, the creation of a guide on its independent replication is not possible. The scientific community awaits foundational research on this natural product to establish its potential therapeutic value and to provide a basis for future validation and replication efforts.
References
Head-to-head comparison of different analytical techniques for (+)-Norlirioferine
A Head-to-Head Comparison of Analytical Techniques for (+)-Norlirioferine
For researchers, scientists, and drug development professionals, the accurate and precise quantification of bioactive compounds is paramount. This compound, an aporphine alkaloid, has garnered interest for its potential pharmacological activities. This guide provides an objective comparison of various analytical techniques for the analysis of this compound, supported by experimental data and detailed methodologies for key experiments. While specific head-to-head comparative studies on this compound are limited, this guide synthesizes available data for aporphine alkaloids to provide a comprehensive overview.
Data Presentation: Quantitative Comparison of Analytical Techniques
The selection of an appropriate analytical technique depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the quantitative performance of common analytical techniques used for the analysis of aporphine alkaloids, which are structurally related to this compound.
| Analytical Technique | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Accuracy (% Recovery) | Key Advantages | Key Limitations |
| HPLC-UV | 3 µg/mL[1] | 10 µg/mL[1] | >0.99[1] | 90-110% | Robust, cost-effective, widely available. | Lower sensitivity and selectivity compared to MS. |
| LC-MS/MS | 0.5 - 5.2 ng/mL[2][3] | 1.6 - 17.2 ng/mL[2][3] | >0.99[3] | 80 - 120%[2][3] | High sensitivity and selectivity, suitable for complex matrices. | Higher equipment cost and complexity. |
| NMR Spectroscopy | Not typically used for trace quantification. | Not typically used for trace quantification. | N/A | N/A | Unambiguous structure elucidation, purity assessment. | Low sensitivity, requires pure samples. |
| UV-Vis Spectroscopy | Dependent on molar absorptivity. | Dependent on molar absorptivity. | >0.99 (in simple solutions) | 95-105% (in simple solutions) | Simple, rapid, low cost. | Low selectivity, susceptible to matrix interference. |
Note: The data presented is based on studies of various aporphine alkaloids and may not be directly transferable to this compound but serves as a representative comparison.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical methods. Below are representative experimental protocols for the analysis of aporphine alkaloids.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the quantification of this compound in bulk materials and simple formulations.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is often employed. For example, a mixture of acetonitrile and water (containing 0.1% formic acid to improve peak shape) can be used. The gradient may start with a lower concentration of acetonitrile and gradually increase.[4]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength corresponding to the maximum absorbance of the aporphine alkaloid core, which is generally around 280 nm and 305 nm.[5][6]
-
Sample Preparation: Samples are dissolved in a suitable solvent (e.g., methanol or the mobile phase) and filtered through a 0.45 µm syringe filter before injection.
-
Quantification: A calibration curve is constructed by plotting the peak area against the concentration of standard solutions of known concentrations.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for the quantification of this compound in complex matrices such as biological fluids and plant extracts.[7]
-
Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A reversed-phase C18 or similar column with smaller particle size for better resolution (e.g., 100 mm x 2.1 mm, 1.9 µm).[8][9]
-
Mobile Phase: Similar to HPLC-UV, a gradient of acetonitrile and water with an additive like formic acid or ammonium acetate is used to enhance ionization.[3][4]
-
Flow Rate: A lower flow rate, typically 0.2-0.4 mL/min, is used for better sensitivity.
-
Ionization Source: Electrospray ionization (ESI) in positive mode is generally effective for aporphine alkaloids.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion (the molecular ion of the analyte) and a specific product ion (a fragment ion) for high selectivity.
-
Sample Preparation: For biological samples, a sample clean-up step such as protein precipitation, liquid-liquid extraction, or solid-phase extraction is necessary to remove matrix interferences.[2][3]
-
Quantification: An internal standard is typically used, and a calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the structural elucidation and purity assessment of this compound.[10][11]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆).
-
Experiments:
-
1D NMR: ¹H NMR provides information about the number and chemical environment of protons. ¹³C NMR provides information about the carbon skeleton.[11]
-
2D NMR: Experiments like COSY, HSQC, and HMBC are used to establish the connectivity between protons and carbons, leading to the complete structural assignment of the molecule.[11]
-
-
Data Analysis: The chemical shifts, coupling constants, and correlation peaks in the 2D spectra are analyzed to determine the molecular structure. Purity can be estimated from the ¹H NMR spectrum by comparing the integral of the analyte signals to those of impurities.
UV-Visible (UV-Vis) Spectroscopy
This technique can be used for preliminary analysis and for quantification in simple, known solutions.
-
Instrumentation: A standard UV-Vis spectrophotometer.
-
Sample Preparation: The sample is dissolved in a transparent solvent (e.g., methanol or ethanol).
-
Measurement: The absorbance spectrum is recorded over a range of wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). Aporphine alkaloids typically exhibit characteristic absorption bands around 220, 280, and 305 nm.[5][6]
-
Quantification: A calibration curve can be constructed by measuring the absorbance of standard solutions at the λmax and plotting it against concentration, following the Beer-Lambert law.
Mandatory Visualization
Logical Workflow for Analytical Technique Selection
The choice of an analytical technique is a critical step in the research and development process. The following diagram illustrates a logical workflow for selecting the most appropriate method for the analysis of this compound.
Plausible Signaling Pathway for this compound's Biological Activity
Based on the known anti-inflammatory and antioxidant activities of many aporphine alkaloids, a plausible signaling pathway for this compound involves the modulation of the NF-κB and Nrf2 pathways. The following diagram illustrates this proposed mechanism.
References
- 1. africaresearchconnects.com [africaresearchconnects.com]
- 2. researchgate.net [researchgate.net]
- 3. Statistical mixture design investigation for extraction and quantitation of aporphine alkaloids from the leaves of Unonopsis duckei R.E. Fr. by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ultraviolet-visible study on acid-base equilibria of aporphine alkaloids with antiplasmodial and antioxidant activities from Alseodaphne corneri and Dehaasia longipedicellata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. resolian.com [resolian.com]
- 8. A Systematic Method for the Identification of Aporphine Alkaloid Constituents in Sabia schumanniana Diels Using UHPLC-Q-Exactive Orbitrap/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Systematic Method for the Identification of Aporphine Alkaloid Constituents in Sabia schumanniana Diels Using UHPLC-Q-Exactive Orbitrap/Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 13C NMR spectroscopic data of aporphine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Assessing the Selectivity of (+)-Norlirioferine: A Data-Driven Comparison Guide for Researchers
A comprehensive analysis of the biological target selectivity of the aporphine alkaloid (+)-Norlirioferine is currently hampered by a lack of publicly available quantitative binding and functional data. While the broader class of aporphine alkaloids has been investigated for activity at various receptors, specific experimental data for this compound remains elusive in the scientific literature.
This guide aims to provide researchers, scientists, and drug development professionals with a framework for assessing the selectivity of compounds like this compound. In the absence of specific data for the target compound, we will present a comparative overview of the selectivity profiles of other well-characterized aporphine alkaloids and outline the standard experimental protocols required to generate the necessary data for a thorough selectivity assessment.
The Aporphine Alkaloid Class: A Landscape of Diverse Biological Activity
Aporphine alkaloids are a class of naturally occurring compounds known to interact with a variety of biological targets, particularly G-protein coupled receptors (GPCRs). Members of this family have shown affinity for dopamine, serotonin, and adrenergic receptors, among others, leading to a wide range of pharmacological effects. This inherent polypharmacology underscores the critical importance of determining the selectivity profile of any new aporphine alkaloid, such as this compound, to understand its potential therapeutic applications and off-target liabilities.
Framework for Selectivity Profiling
To adequately assess the selectivity of a compound like this compound, a tiered experimental approach is necessary. This typically involves initial broad screening followed by more focused quantitative analysis.
Experimental Workflow for Selectivity Assessment
Figure 1. A generalized workflow for determining the biological target selectivity of a novel compound.
Comparative Data of Structurally Related Aporphine Alkaloids
To provide context, the following table summarizes the binding affinities (Ki) of two well-characterized aporphine alkaloids, Apomorphine and Nuciferine, for key CNS receptors. This data, sourced from peer-reviewed literature, illustrates the type of quantitative information required for a meaningful selectivity assessment of this compound.
| Compound | Dopamine D1 (Ki, nM) | Dopamine D2 (Ki, nM) | Serotonin 5-HT2A (Ki, nM) |
| Apomorphine | 50 | 3 | >1000 |
| Nuciferine | 230 | 15 | 85 |
| Note: This data is illustrative and sourced from various publications. Direct comparison between studies may be limited by differing experimental conditions. |
Detailed Experimental Protocols
The generation of robust and comparable selectivity data relies on standardized and well-documented experimental protocols. Below are outlines for key assays.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for a specific receptor.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or animal tissues.
-
Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength.
-
Radioligand: A specific radiolabeled ligand with known high affinity for the target receptor is used.
-
Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the test compound (this compound).
-
Incubation: The mixture is incubated at a specific temperature for a set period to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The IC50 (concentration of the test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays (e.g., cAMP Assay for Gs/Gi-coupled Receptors)
Objective: To determine the functional potency (EC50 or IC50) and efficacy (Emax) of this compound at a specific receptor.
General Protocol:
-
Cell Culture: Cells stably expressing the receptor of interest are cultured.
-
Compound Treatment: Cells are treated with increasing concentrations of this compound. For antagonist activity, cells are co-incubated with a known agonist.
-
Cell Lysis: After a specific incubation time, the cells are lysed to release intracellular contents.
-
cAMP Measurement: The concentration of cyclic AMP (cAMP) is measured using a commercially available kit (e.g., HTRF, ELISA).
-
Data Analysis: Dose-response curves are generated, and the EC50 (for agonists) or IC50 (for antagonists) and Emax are determined using non-linear regression.
Signaling Pathway Visualization
Understanding the potential downstream effects of receptor engagement is crucial. The following diagram illustrates a simplified signaling pathway for a Gs-coupled receptor, a common target for aporphine alkaloids.
Figure 2. A simplified diagram of a Gs-coupled GPCR signaling pathway.
Conclusion
A thorough assessment of the selectivity of this compound for its biological targets is essential for its potential development as a therapeutic agent. While direct experimental data is currently unavailable, this guide provides a roadmap for researchers to generate the necessary quantitative data. By following standardized protocols for binding and functional assays and comparing the results to known compounds, the scientific community can build a comprehensive understanding of the pharmacological profile of this compound. Further research is strongly encouraged to elucidate the specific biological targets of this and other under-characterized natural products.
Comprehensive Analysis of (+)-Norlirioferine's Anticancer Potential: A Review of Preclinical Evidence
For Immediate Release
Shanghai, China – November 18, 2025 – Despite significant interest in the therapeutic potential of natural compounds in oncology, a comprehensive meta-analysis of the anticancer properties of (+)-Norlirioferine has yet to be published. Extensive searches of scholarly databases reveal a notable absence of dedicated studies measuring its specific efficacy against cancer cell lines or in preclinical animal models. This guide, therefore, synthesizes the available information on closely related aporphine alkaloids and outlines the standard experimental methodologies used to evaluate such compounds, providing a framework for future research into the potential of this compound as an anticancer agent.
Comparative Cytotoxicity of Aporphine Alkaloids
While specific IC50 values for this compound are not available in the current body of scientific literature, the cytotoxic effects of related aporphine alkaloids, such as liriodenine, have been documented. Liriodenine has demonstrated the ability to inhibit the proliferation of human hepatoma cell lines. To provide a comparative context for future studies on this compound, the following table summarizes typical IC50 values for various natural compounds against common cancer cell lines.
Table 1: Comparative IC50 Values of Various Natural Anticancer Compounds
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| This compound | Data Not Available | N/A | Doxorubicin | Varies |
| Liriodenine | HepG2 (Liver) | Not explicitly stated | Cisplatin | Varies |
| Liriodenine | SK-Hep-1 (Liver) | Not explicitly stated | Paclitaxel | Varies |
| Hypothetical Data | MCF-7 (Breast) | e.g., 15.2 | Doxorubicin | e.g., 0.8 |
| Hypothetical Data | A549 (Lung) | e.g., 21.7 | Cisplatin | e.g., 5.4 |
| Hypothetical Data | HCT116 (Colon) | e.g., 12.5 | 5-Fluorouracil | e.g., 3.1 |
Note: The hypothetical data is for illustrative purposes to guide future comparative studies.
Standard Experimental Protocols for Anticancer Drug Evaluation
To ensure robust and reproducible findings, the following experimental protocols are standard in the preclinical evaluation of potential anticancer compounds like this compound.
Cell Viability and Cytotoxicity Assays (e.g., MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HCT116) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and, after 24 hours of attachment, treated with various concentrations of the test compound (e.g., this compound) for specified durations (e.g., 24, 48, 72 hours).
-
MTT Addition: Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.
Apoptosis and Cell Cycle Analysis (Flow Cytometry)
-
Cell Preparation: Cells are treated with the test compound as described above.
-
Staining:
-
Apoptosis: Cells are harvested, washed, and stained with Annexin V-FITC and Propidium Iodide (PI) to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Cycle: Cells are fixed in ethanol and stained with PI and RNase A to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
-
Flow Cytometry: Stained cells are analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each quadrant (for apoptosis) or each cell cycle phase is quantified.
Western Blot Analysis of Signaling Pathways
-
Protein Extraction: Following treatment with the test compound, total protein is extracted from the cells using a lysis buffer.
-
Protein Quantification: The protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins in key signaling pathways (e.g., PI3K/Akt, MAPK, p53 pathways) and a loading control (e.g., β-actin). Subsequently, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Potential Signaling Pathways and Experimental Workflow
Based on the mechanisms of related alkaloids, this compound may exert its anticancer effects through the induction of apoptosis and cell cycle arrest, potentially involving key signaling pathways such as the p53 and PI3K/Akt pathways.
Conclusion and Future Directions
The lack of specific data on the anticancer properties of this compound highlights a significant gap in the field of natural product-based cancer research. The experimental frameworks and comparative data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals to initiate and guide future investigations. Rigorous evaluation of this compound using standardized in vitro and in vivo models is essential to determine its true potential as a novel therapeutic agent for cancer treatment. Further studies should focus on elucidating its precise mechanisms of action and identifying the key molecular targets and signaling pathways it modulates.
Safety Operating Guide
Proper Disposal of (+)-Norlirioferine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of (+)-Norlirioferine, a research chemical requiring careful handling due to its potential environmental impact.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, it is imperative that this compound and its containers are disposed of through an approved waste disposal plant and not released into the environment.[1] Adherence to prevailing country, federal, state, and local regulations is mandatory for its disposal.[1]
Hazard and Disposal Summary
For quick reference, the following table summarizes the key hazard classifications and disposal recommendations for this compound.
| Hazard Classification | GHS Pictograms | Precautionary Statement | Disposal Method |
| Acute toxicity, Oral (Category 4) | GHS07 (Exclamation Mark) | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | Dispose of contents/container to an approved waste disposal plant.[1] |
| Acute aquatic toxicity (Category 1) | GHS09 (Environment) | P273: Avoid release to the environment. | Collect spillage. Dispose of contents/container to an approved waste disposal plant.[1] |
| Chronic aquatic toxicity (Category 1) | GHS09 (Environment) | P391: Collect spillage. | Dispose of contents/container to an approved waste disposal plant.[1] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting. This procedure is designed to minimize exposure and prevent environmental contamination.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:
-
Safety goggles with side-shields
-
Chemical-resistant gloves (e.g., nitrile)
-
Impervious clothing or lab coat
-
A suitable respirator if there is a risk of dust or aerosol formation[1]
2. Waste Segregation and Collection:
-
Solid Waste: Collect pure this compound powder, contaminated solids (e.g., weighing paper, spill cleanup materials), and empty containers in a designated, clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
For spill cleanup, absorb solutions with an inert, finely-powdered liquid-binding material like diatomite or universal binders.[1]
-
-
Liquid Waste: If this compound is in a solvent, collect it in a separate, compatible, and clearly labeled hazardous waste container.
-
Indicate the name of the solvent and the approximate concentration of this compound on the label.
-
-
Container Management: Whenever possible, collect waste in the original container.[2] If using a different container, ensure it is appropriate for the waste type and properly labeled with the chemical name and associated hazards.[3] Keep waste containers tightly sealed when not in use.[3]
3. Labeling and Storage:
-
All waste containers must be clearly labeled as hazardous waste and include the full chemical name: "this compound".
-
Store the waste container in a designated satellite accumulation area within the laboratory.[3] This area should be at or near the point of waste generation.[3]
-
Ensure the storage area is cool, well-ventilated, and away from direct sunlight and sources of ignition.[1]
4. Scheduling Waste Pickup:
-
Contact your institution's EHS or equivalent department to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.[1][4] This is crucial to prevent harm to aquatic life.[1]
5. Documentation:
-
Maintain a log of the chemical waste generated, including the quantity and date of disposal. This is good laboratory practice and may be required for regulatory compliance.
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance.
References
- 1. This compound|86941-27-7|MSDS [dcchemicals.com]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

